2,6-Dimethylhept-4-en-3-one
Description
Structure
3D Structure
Properties
CAS No. |
56259-14-4 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
2,6-dimethylhept-4-en-3-one |
InChI |
InChI=1S/C9H16O/c1-7(2)5-6-9(10)8(3)4/h5-8H,1-4H3 |
InChI Key |
FXHCGFPVKLZHCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC(=O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
2,6-Dimethylhept-4-en-3-one: Structural Dynamics, Synthesis, and Application Profiling
As drug development and advanced materials science increasingly rely on sterically hindered building blocks, understanding the precise reactivity of highly branched aliphatic ketones becomes critical. 2,6-Dimethylhept-4-en-3-one is a specialized
This technical guide deconstructs the structural nuances, regiospecific synthesis, and analytical validation of 2,6-dimethylhept-4-en-3-one, providing researchers with field-proven protocols and mechanistic clarity.
Chemical Identity and Literature Clarification
Before deploying this compound in synthetic pathways, it is necessary to establish its exact chemical identity. In some commercial literature, 2,6-dimethylhept-4-en-3-one is erroneously conflated with phorone (2,6-dimethylhepta-2,5-dien-4-one)[1]. While both are highly branched ketones, phorone is a symmetrical cross-conjugated dienone, whereas 2,6-dimethylhept-4-en-3-one is an asymmetric mono-enone . This asymmetry is a critical vector for reactivity, as it limits conjugate addition to a single, predictable olefinic site.
Quantitative Chemical Properties
The following foundational data is validated by the2[2] and commercial chemical databases[3].
| Property | Value |
| IUPAC Name | (E)-2,6-dimethylhept-4-en-3-one |
| CAS Registry Number | 56259-14-4 |
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| Standard InChIKey | FXHCGFPVKLZHCE-AATRIKPKSA-N |
| Structural Motif | Isopropyl-flanked |
Mechanistic Profiling: Steric Hindrance and Reactivity
The chemical behavior of 2,6-dimethylhept-4-en-3-one is dictated by the two bulky isopropyl groups located at the C2 and C6 positions.
-
Steric Shielding of the Michael Acceptor : The isopropyl group at C6 provides significant steric bulk adjacent to the
-carbon (C5). When designing conjugate additions (e.g., Gilman reagent additions or amine conjugations), this steric canopy slows down nucleophilic attack, requiring optimized conditions (higher temperatures or Lewis acid activation) to overcome the activation energy barrier. -
Thermodynamic Stereocontrol : The molecule exists predominantly as the (E)-isomer. The (Z)-configuration forces the two bulky isopropyl groups into a sterically disallowed cis-arrangement. Consequently, synthetic pathways naturally funnel toward the (E)-geometry to minimize severe allylic strain.
Regiospecific Synthesis via Knoevenagel-Type Condensation
The most efficient, regiospecific route to synthesize 2,6-dimethylhept-4-en-3-one utilizes a Knoevenagel-type condensation between a
Fig 1: Knoevenagel-type condensation and decarboxylation workflow for 2,6-dimethylhept-4-en-3-one.
Self-Validating Protocol: Synthesis of (E)-2,6-Dimethylhept-4-en-3-one
Objective : Regiospecific construction of the enone framework using 4-methyl-3-oxopentanoic acid as an enol equivalent[4].
Causality & Logic : By utilizing a
Step-by-Step Methodology :
-
Precursor Activation : In an oven-dried round-bottom flask under N2, dissolve 10.5 g of 4-methyl-3-oxopentanoic acid in 16 mL of anhydrous pyridine.
-
Validation Point: The use of strictly anhydrous pyridine prevents the premature hydrolysis or thermal degradation of the hygroscopic
-oxo acid precursor.
-
-
Electrophilic Addition : Cool the system to 0 °C and slowly introduce 5.8 g of 2-methylpropanal (isobutyraldehyde)[4].
-
Causality: The low temperature mitigates the exothermic nature of the initial nucleophilic attack, preventing the volatile aldehyde from evaporating and suppressing unwanted side-reactions.
-
-
Decarboxylative Dehydration : Gradually warm the reaction to room temperature, then heat to 50 °C for 12 hours.
-
Validation Point: The reaction is self-monitoring. The continuous evolution of CO2 gas (bubbling) indicates the progression of the decarboxylation step. The cessation of bubbling serves as an in-situ kinetic marker that the intermediate
-hydroxy acid has fully converted to the target enone.
-
-
Work-Up & Isolation : Quench the mixture with cold 1M HCl to protonate and partition the pyridine into the aqueous phase. Extract with diethyl ether (3x), wash with saturated NaHCO3, and dry over anhydrous MgSO4.
-
Purification : Concentrate under reduced pressure and purify via silica gel chromatography to yield the product as a clear oil[4].
Analytical Characterization and Structural Validation
To ensure the integrity of the synthesized batch,
H NMR Spectral Data (CDCl3 / CCl4)
| Nucleus | Shift ( | Multiplicity & Coupling ( | Structural Assignment |
| 1.08 | doublet, | Alkene-adjacent isopropyl methyls: -CH=CH-CH(CH3 )2 | |
| 1.10 | doublet, | Carbonyl-adjacent isopropyl methyls: -CO-CH(CH3 )2 | |
| 2.63 | multiplet, | Alkene-adjacent methine: -CH=CH-CH (CH3)2 | |
| 2.80 | septet, | Carbonyl-adjacent methine: -CO-CH (CH3)2 | |
| 5.98 | doublet, | ||
| 6.67 | doublet of doublets, |
Expert Insight : The coupling constant of
Applications in Advanced Organometallic Catalysis
Beyond its utility as a standard organic building block, 2,6-dimethylhept-4-en-3-one plays a highly specialized role in the design of single-site organometallic catalysts.
In the synthesis of
When complexed with Magnesium (Mg) or Titanium (Ti), the isopropyl moieties of the 2,6-dimethylhept-4-en-3-one backbone act as a steric canopy. This specific architecture stabilizes low-coordinate metal centers in octahedral or tetrahedral geometries, extending catalyst lifetime during rigorous processes like ethylene polymerization[5].
References
-
Knoevenagel Reactions with ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">
-Oxo Acids. Regiospecific Enol Equivalents for Syntheses of -Unsaturated Ketones. RSC Publishing. Available at: [Link] -
4-Hepten-3-one, 2,6-dimethyl-. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Synthesis and Structures of
-Diketoiminate Complexes of Magnesium. Journal of Organometallic Chemistry (via ResearchGate). Available at: [Link]
Sources
- 1. Buy 2,2,6,6-Tetramethylpiperidine | 768-66-1 [smolecule.com]
- 2. 4-Hepten-3-one, 2,6-dimethyl- [webbook.nist.gov]
- 3. 2,6-Dimethylhept-4-en-3-one|C9H16O|Research Chemical [benchchem.com]
- 4. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Physical properties of 2,6-dimethylhept-4-en-3-one (boiling point, melting point)
Prologue: The Strategic Role of Sterically Hindered Enones
In the landscape of advanced organometallic synthesis and fine chemical manufacturing, sterically congested
For researchers and process chemists, understanding the precise thermophysical properties of 2,6-dimethylhept-4-en-3-one—namely its boiling and melting points—is not merely an academic exercise. It is a prerequisite for designing scalable vacuum distillation protocols, optimizing low-temperature reactor feeds, and ensuring the stability of solvent-free synthetic pathways.
Thermophysical Causality: Architecture Dictating State
As a Senior Application Scientist, I approach physical properties not as static numbers, but as dynamic readouts of molecular architecture. The physical state of 2,6-dimethylhept-4-en-3-one is governed by a delicate interplay between electronic conjugation and steric hindrance.
-
Elevated Boiling Point via Conjugated Dipoles : The boiling point of a liquid is a macroscopic manifestation of its intermolecular cohesive forces. In 2,6-dimethylhept-4-en-3-one, the carbonyl group (
) is conjugated with the adjacent alkene ( ), creating a rigid, polarized -system. This significant molecular dipole induces strong dipole-dipole interactions and London dispersion forces. Despite the shielding effect of the terminal isopropyl groups, these cohesive forces require substantial thermal energy to overcome, resulting in an elevated normal boiling point of approximately 188.8 °C (462 K) , as validated by the [2]. -
Depressed Melting Point via Lattice Disruption : Conversely, crystallization requires molecules to adopt highly ordered, low-entropy conformations. The bulky isopropyl branches at the C2 and C6 positions of 2,6-dimethylhept-4-en-3-one severely restrict the molecule's conformational degrees of freedom. This steric bulk prevents efficient packing within a crystal lattice. Consequently, the thermal energy required to disrupt the solid phase is exceptionally low, leading to a deeply depressed, calculated melting point of -67.1 °C (206 K) [3].
Mechanistic causality between molecular architecture and thermophysical properties.
Empirical Data Synthesis
To facilitate rapid reference for reactor engineering and process design, the core physicochemical parameters of 2,6-dimethylhept-4-en-3-one are consolidated below. Data is synthesized from authoritative thermodynamic databases[2][3].
| Property | Value | Unit | Method / Source |
| Normal Boiling Point ( | 188.85 ± 4.0 | °C | Empirical (NIST SRD 69) |
| Melting Point ( | -67.11 | °C | Joback Estimation (Cheméo) |
| Molecular Weight | 140.22 | g/mol | IUPAC Atomic Weights |
| Molecular Formula | - | - | |
| LogP (Octanol/Water) | 2.42 | - | Crippen Calculation |
| Enthalpy of Vaporization ( | 41.56 | kJ/mol | Joback Estimation |
Self-Validating Analytical Workflows
In high-stakes drug development and catalyst design, literature values must often be empirically verified for specific reagent batches. The following protocols are engineered to be self-validating, ensuring that the data generated is immune to common instrumental artifacts.
Workflow I: Cryogenic Phase Transition Mapping (Melting Point)
Analytical Engine : Low-Temperature Differential Scanning Calorimetry (DSC).
Self-Validating Mechanism : The system is pre-calibrated using high-purity Indium (
-
Sample Encapsulation : Dispense 5–10 mg of the analyte into an aluminum DSC pan and seal hermetically. Causality: Hermetic sealing is mandatory to prevent premature volatilization of the liquid analyte during the heating phase, which would skew the endothermic integration.
-
Cryogenic Quenching : Purge the furnace with dry nitrogen (50 mL/min) to prevent atmospheric moisture condensation. Quench the sample to -100 °C using a liquid nitrogen cooling accessory (LNCA) at a rapid rate of 20 °C/min.
-
Isothermal Equilibration : Hold isothermally at -100 °C for 5 minutes. Causality: This ensures complete structural solidification and thermal equilibrium across the sample matrix, preventing thermal lag.
-
Thermal Ramping : Heat the sample at a strictly controlled rate of 10 °C/min up to 25 °C.
-
Data Acquisition : The melting point is mathematically extrapolated from the onset temperature of the primary endothermic peak, rather than the peak maximum, to account for thermal resistance in the pan.
Workflow II: Isobaric Vapor-Liquid Equilibration (Boiling Point)
Analytical Engine : Micro-Ebulliometry. Self-Validating Mechanism : The use of a Swietoslawski-type ebulliometer equipped with a Cottrell pump ensures that the thermometer is bathed in a continuous, equilibrated mixture of liquid and vapor. This prevents the superheating commonly observed in sterically hindered, moderately viscous liquids.
-
Apparatus Assembly : Charge the ebulliometer with 15 mL of the liquid analyte. Insert a calibrated platinum resistance thermometer (PRT) into the central thermowell.
-
Isobaric Control : Connect the system to a precision manostat to maintain exactly 101.325 kPa (1 atm), continuously monitored by a digital barometer.
-
Controlled Heating : Apply heat via a mantle, gradually increasing power until steady boiling is achieved.
-
Cottrell Circulation : Observe the operation of the Cottrell pump. Causality: The pump physically lifts the boiling liquid-vapor mixture over the thermowell. This guarantees the measured temperature reflects true thermodynamic vapor-liquid equilibrium rather than localized hot spots at the glass interface.
-
Equilibrium Verification : The system is deemed self-validated when the recorded temperature remains constant (
0.05 °C) for at least 10 consecutive minutes.
Experimental workflow for determining phase transitions of 2,6-dimethylhept-4-en-3-one.
References
-
NIST Chemistry WebBook, SRD 69 | 4-Hepten-3-one, 2,6-dimethyl- |[Link]
-
Cheméo Database | Chemical Properties of 4-Hepten-3-one, 2,6-dimethyl- (CAS 56259-14-4) | [Link]
-
Journal of Organometallic Chemistry (via ResearchGate) | Synthesis and Structures of
-Diketoiminate Complexes of Magnesium |[Link]
Sources
Thermal Stability and Synthetic Utility of 2,6-Dimethylhept-4-en-3-one: A Comprehensive Technical Guide
Executive Summary
As chemical synthesis and materials science shift toward highly specialized precursors, understanding the thermal and steric profiles of aliphatic enones becomes critical. 2,6-Dimethylhept-4-en-3-one (also known as 2,6-dimethyl-4-hepten-3-one) is an
Molecular Architecture and Thermal Stability Profile
The intrinsic thermal stability of 2,6-dimethylhept-4-en-3-one is dictated by the delicate balance between its reactive conjugated core and its bulky substituents.
-
Steric Shielding : The molecule features isopropyl groups at the C2 and C6 positions. This severe steric congestion around the
-unsaturated carbonyl system physically blocks unwanted intermolecular nucleophilic attacks. Consequently, it suppresses spontaneous oligomerization, granting the compound a robust baseline of thermal stability under standard laboratory conditions[2]. -
Thermal Degradation Pathways : Despite the steric shielding, the conjugated enone core remains electronically active. When exposed to high-temperature environments in the presence of oxygen, the double bond becomes vulnerable to oxidative cleavage and radical-induced polymerization[2]. Therefore, processing at elevated temperatures requires inert atmospheres.
Diagram 1: Logical relationship between molecular structure and thermal stability factors.
Synthesis Methodology: The Knoevenagel Pathway
The targeted synthesis of (E)-2,6-dimethylhept-4-en-3-one requires precise control over carbon-carbon bond formation to prevent unwanted aldol side-reactions. This is classically achieved via a Knoevenagel condensation utilizing
Protocol 1: Regiospecific Synthesis via Knoevenagel Condensation
Objective : Synthesize 2,6-dimethylhept-4-en-3-one using a regiospecific enol equivalent.
-
Reagent Preparation : Dissolve 4-methyl-3-oxopentanoic acid (the
-oxo acid) and 2-methylpropanal in anhydrous pyridine[3].-
Causality: Pyridine acts as a bifunctional medium. It serves as a solvent to solubilize the highly hygroscopic
-oxo acid, while its weak basicity catalyzes the initial aldol-type addition without triggering the self-condensation of the aliphatic aldehyde.
-
-
Condensation & Decarboxylation : Stir the mixture under controlled ambient conditions for 15 hours.
-
Causality: The use of a
-oxo acid ensures that the intermediate -hydroxy acid spontaneously decarboxylates. The release of CO₂ provides an irreversible thermodynamic driving force, pushing the equilibrium selectively toward the (E)- -unsaturated ketone[3].
-
-
Isolation and Validation : Extract the mixture with diethyl ether, wash with dilute sulfuric acid (to neutralize and remove pyridine), dry over anhydrous magnesium sulfate, and evaporate under reduced pressure.
-
Causality: Maintaining the evaporation temperature strictly below 30 °C prevents premature thermal degradation or geometric isomerization of the newly formed enone, ensuring the structural integrity of the final product[3].
-
Advanced Application: MOCVD Precursors for MgO Thin Films
One of the most sophisticated applications of 2,6-dimethylhept-4-en-3-one is its derivatization into
Protocol 2: Synthesis and Sublimation of Mg(L3)2(4-tBupy)2
Objective : Synthesize a thermally stable, monomeric magnesium complex capable of intact sublimation.
-
Ligand Synthesis (L3H) : React 2,6-dimethylhept-4-en-3-one with 2,2-dimethylhydrazine.
-
Causality: The addition of the dimethylamino substituent creates a pendant donor arm. This is critical because it will later sterically saturate the magnesium center, preventing the formation of low-volatility oligomers[5].
-
-
Metalation : Treat dibutylmagnesium with two equivalents of L3H in diethyl ether[4].
-
Causality: Dibutylmagnesium acts as both a strong base and an alkylating agent. It cleanly deprotonates the L3H ligand, releasing butane gas. The escape of the gas drives the reaction to completion.
-
-
Adduct Formation : Introduce 4-tert-butylpyridine (4-tBupy) into the reaction mixture.
-
Causality: The bulky 4-tBupy coordinates to the remaining vacant sites on the Mg center, forcing a stable octahedral geometry (Mg(L3)2(4-tBupy)2). This facilitates precipitation and isolation of the complex in high yields (79%)[4].
-
-
Thermal Purification (Sublimation) : Subject the isolated complex to a vacuum of 0.05 Torr at 95–100 °C[5].
-
Causality: Under thermal vacuum conditions, the labile 4-tBupy ligands dissociate. Because the L3H ligands provide immense steric shielding, the remaining homoleptic Mg(L3)2 complex does not decompose or polymerize; instead, it sublimes intact as a colorless crystalline solid (80% yield), validating its exceptional thermal stability for MOCVD[5].
-
Diagram 2: Synthetic workflow of Mg(L3)2 MOCVD precursors from 2,6-dimethylhept-4-en-3-one.
Advanced Application: Precursor to Hindered Amine Light Stabilizers (HALS)
Beyond materials deposition, 2,6-dimethylhept-4-en-3-one and its structurally related dienones (such as phorone) serve as critical electrophilic scaffolds in the synthesis of 2,2,6,6-tetramethylpiperidine (TMP) [6].
Mechanism of Action :
The synthesis initiates via a conjugate Michael addition of ammonia to the
Quantitative Data Summaries
Table 1: Physicochemical Properties of 2,6-Dimethylhept-4-en-3-one
| Property | Value / Description |
| Molecular Formula | C9H16O[1] |
| Molecular Weight | 140.22 g/mol [1] |
| Structural Class | |
| Thermal Stability | Stable under ambient conditions; sensitive to high-temp oxidation[2] |
Table 2: Sublimation and Yield Data for Derived Mg Complexes
| Complex / Intermediate | Synthesis Yield (%) | Sublimation Temp (°C) | Pressure (Torr) | Sublimation Product |
| Mg(L3)2(4-tBupy)2 | 79%[4] | 95–100[5] | 0.05[5] | Mg(L3)2 (80% recovery)[5] |
Conclusion
2,6-Dimethylhept-4-en-3-one is a highly versatile building block whose utility is fundamentally governed by its steric architecture. By understanding the causality between its bulky isopropyl groups and its thermal stability, researchers can leverage this enone for highly specific transformations—whether synthesizing regiospecific intermediates via Knoevenagel condensations, generating UV-stabilizing piperidine derivatives, or engineering highly volatile, monomeric precursors for the chemical vapor deposition of advanced materials.
References
Sources
- 1. 4-Hepten-3-one, 2,6-dimethyl- [webbook.nist.gov]
- 2. evitachem.com [evitachem.com]
- 3. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mg β-KETOIMINATES | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]
- 6. Buy 2,2,6,6-Tetramethylpiperidine | 768-66-1 [smolecule.com]
- 7. Buy 2,2,6,6-Tetramethylpiperidine | 768-66-1 [smolecule.com]
- 8. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Technical Whitepaper: Physicochemical Profiling and Synthesis of 2,6-Dimethylhept-4-en-3-one
Executive Summary
As drug development and complex organic synthesis demand increasingly specialized building blocks, aliphatic α,β-unsaturated ketones with precise steric environments have become indispensable. 2,6-Dimethylhept-4-en-3-one is a prime example of such a molecule. Characterized by its dual isopropyl groups flanking a conjugated enone system, it offers a unique balance of reactivity and steric shielding. This whitepaper provides a comprehensive analysis of its molecular properties, a self-validating synthesis protocol, and its applications in advanced chemical research.
Molecular Identity and Fundamental Properties
2,6-Dimethylhept-4-en-3-one is an aliphatic ketone with the molecular formula C9H16O and a molecular weight of 140.22 g/mol [1][2]. The structure consists of a seven-carbon chain with a double bond at C4, a ketone at C3, and methyl branches at C2 and C6. This creates an isopropyl group on either side of the enone core.
Table 1: Quantitative Physicochemical Data of 2,6-Dimethylhept-4-en-3-one
| Property | Value | Reference / Source |
| IUPAC Name | 2,6-dimethylhept-4-en-3-one | [1] |
| CAS Number | 56259-14-4 | [1][3] |
| Molecular Formula | C9H16O | [1][2] |
| Molecular Weight | 140.22 g/mol | [1][2] |
| Functional Class | α,β-Unsaturated Aliphatic Ketone | [4] |
| Stereochemistry | Predominantly (E)-isomer | [4] |
Structural and Electronic Paradigm
The reactivity of 2,6-dimethylhept-4-en-3-one is fundamentally dictated by its steric environment. The C2 isopropyl group creates significant steric bulk adjacent to the carbonyl carbon (C3), while the C6 isopropyl group shields the β-carbon (C5).
Causality in Reactivity: In standard unhindered enones, nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-Michael addition). In 2,6-dimethylhept-4-en-3-one, the dual isopropyl shielding significantly raises the activation energy for 1,2-addition by bulky nucleophiles. Consequently, this molecule is highly selective, favoring 1,4-conjugate additions with softer nucleophiles, while resisting unwanted polymerization or self-condensation under basic conditions.
Logical flow of steric hindrance dictating the reactivity of 2,6-dimethylhept-4-en-3-one.
Mechanistic Synthesis Workflow: The Knoevenagel-Decarboxylation Route
The most robust and regiospecific method for synthesizing (E)-2,6-dimethylhept-4-en-3-one is via the Knoevenagel condensation of a β-oxo acid with an aliphatic aldehyde, followed by thermal decarboxylation[4]. Specifically, 4-methyl-3-oxopentanoic acid is reacted with 2-methylpropanal (isobutyraldehyde) in the presence of pyridine.
Expertise & Causality:
-
Why use pyridine? Pyridine acts as both the solvent and a weak base catalyst. It deprotonates the highly acidic active methylene group of 4-methyl-3-oxopentanoic acid to form an enolate. This enolate attacks the electrophilic carbonyl of 2-methylpropanal. Pyridine is basic enough to drive the Knoevenagel condensation but not strong enough to cause unwanted side reactions (like the aldol condensation of the aldehyde with itself).
-
Why does decarboxylation occur? The intermediate formed is an alkylidene β-keto acid. The presence of the double bond conjugated with the ketone, combined with the carboxylic acid group, creates a system that readily undergoes decarboxylation via a cyclic six-membered transition state upon mild heating. The loss of CO₂ is entropically driven and irreversible, pushing the reaction to completion[4].
Self-Validating Experimental Protocol:
-
Reagent Preparation: Dissolve 10.5 g of 4-methyl-3-oxopentanoic acid in 16 mL of anhydrous pyridine[4].
-
Aldehyde Addition: Slowly add 5.8 g of 2-methylpropanal dropwise to the solution at room temperature. Validation Check: Monitor the temperature; the initial aldol addition is mildly exothermic.
-
Condensation and Decarboxylation: Heat the reaction mixture gently. Self-Validating IPC (In-Process Control): The reaction progress is visually and physically validated by the evolution of CO₂ gas. The cessation of bubbling indicates the completion of the decarboxylation step.
-
Work-up: Cool the mixture, dilute with diethyl ether, and wash sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via vacuum distillation or column chromatography to yield (E)-2,6-dimethylhept-4-en-3-one (approx. 8.6 g yield)[4].
Step-by-step experimental workflow for the Knoevenagel-decarboxylation synthesis route.
Analytical Characterization Standards
To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. The (E)-stereochemistry of the newly formed double bond is a Critical Quality Attribute (CQA).
Infrared (IR) Spectroscopy: The IR spectrum exhibits strong absorption bands characteristic of an α,β-unsaturated ketone. Key peaks include νmax at 1675 cm⁻¹ (conjugated C=O stretch) and 1632 cm⁻¹ (C=C stretch)[4].
Proton NMR (¹H NMR) Analysis (in CCl₄): The stereochemistry is definitively proven by the coupling constants (J-values) of the vinylic protons[4].
-
δ 5.98 ppm (1H, d, J = 16.0 Hz): Corresponds to the proton at C4 (COCH=CH). The large coupling constant of 16.0 Hz is the hallmark of trans (E) geometry across the double bond.
-
δ 6.67 ppm (1H, dd, J = 16.0 and 6.75 Hz): Corresponds to the proton at C5 (COCH=CH).
-
δ 2.80 ppm (1H, septet, J = 6.8 Hz): The methine proton of the C2 isopropyl group.
-
δ 2.63 ppm (1H, m): The methine proton of the C6 isopropyl group.
-
δ 1.10 ppm (6H, d, J = 6.8 Hz) & δ 1.08 ppm (6H, d, J = 6.9 Hz): The methyl protons of the two isopropyl groups.
Applications in Drug Development and Advanced Synthesis
In medicinal chemistry, 2,6-dimethylhept-4-en-3-one serves as a highly specialized building block. Its primary utility lies in its application as a sterically hindered Michael acceptor. Drug development professionals utilize this compound to introduce bulky, lipophilic side chains into active pharmaceutical ingredients (APIs). The moderate hydrophobicity (LogP ~ 2.4 - 2.6) imparted by the C9 aliphatic framework enhances the membrane permeability of the resulting drug candidates[3][5]. Furthermore, the targeted reduction of the enone system can yield corresponding saturated ketones or allylic alcohols, which are valuable intermediates in the total synthesis of complex natural products and targeted therapeutics.
References
*[5] Title: 4-Hepten-3-one, 5-hydroxy-2,6-dimethyl- | C9H16O2 Source: PubChem, National Institutes of Health URL: *[1] Title: 2,6-Dimethylhept-4-en-3-one | C9H16O | Research Chemical Source: BenchChem URL: *[4] Title: Knoevenagel Reactions with β-Oxo Acids. Regiospecific Enol Equivalents for Syntheses of α,β-Unsaturated Ketones Source: RSC Publishing URL: *[3] Title: Buy 5-Methyl-3-heptyne (EVT-13931961) | 61228-09-9 Source: EvitaChem URL: *[2] Title: 2,6-Dimethylhept-4-en-3-one | C9H16O | Research Chemical Source: BenchChem URL:
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- 1. 2,6-Dimethylhept-4-en-3-one|C9H16O|Research Chemical [benchchem.com]
- 2. 2,6-Dimethylhept-4-en-3-one|C9H16O|Research Chemical [benchchem.com]
- 3. evitachem.com [evitachem.com]
- 4. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 4-Hepten-3-one, 5-hydroxy-2,6-dimethyl- | C9H16O2 | CID 5378288 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Discovery, Synthesis, and Application of 2,6-Dimethylhept-4-en-3-one: A Technical Guide
In the landscape of organic synthesis and advanced organometallic ligand design, the precise construction of carbon frameworks is paramount. As a Senior Application Scientist, I frequently encounter the limitations of classical aldol condensations—specifically, the generation of intractable regioisomeric mixtures when utilizing unsymmetrical methyl alkyl ketones. The discovery and historical development of 2,6-dimethylhept-4-en-3-one (CAS: 56259-14-4) represents a highly elegant solution to this regioselectivity challenge.
This whitepaper provides an in-depth technical analysis of 2,6-dimethylhept-4-en-3-one, detailing its fundamental properties, the causality-driven methodology of its synthesis via regiospecific enol equivalents, and its advanced applications as a precursor for bulky β-diketiminate ligands in magnesium coordination chemistry.
Chemical and Physical Properties
Understanding the structural and physical parameters of 2,6-dimethylhept-4-en-3-one is critical for predicting its behavior in downstream synthetic workflows. The presence of the sterically bulky isopropyl groups at the 2- and 6-positions significantly influences both its thermodynamic stability and its steric shielding capabilities when converted into a metal ligand[1].
Table 1: Quantitative Data and Identifiers for 2,6-Dimethylhept-4-en-3-one
| Property | Value |
| IUPAC Name | (E)-2,6-dimethylhept-4-en-3-one |
| CAS Registry Number | 56259-14-4 |
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| Structural Class | Aliphatic α,β-unsaturated ketone |
| InChIKey | FXHCGFPVKLZHCE-UHFFFAOYSA-N |
Data sourced from the NIST Standard Reference Database and Benchchem chemical registries[1][2].
Historical Context: The Regioselectivity Challenge
Historically, the synthesis of branched α,β-unsaturated ketones was plagued by poor regiocontrol. When a standard methyl alkyl ketone is subjected to base-catalyzed aldol condensation with an aliphatic aldehyde, deprotonation can occur at multiple α-carbon sites, yielding a complex mixture of structural isomers.
To bypass this, researchers David H. Grayson and Mathew R. J. Tuite pioneered the use of β-oxo acids as "regiospecific enol equivalents"[3]. By utilizing 4-methyl-3-oxopentanoic acid instead of a standard ketone, the highly acidic methylene bridge between the carboxyl and carbonyl groups becomes the exclusive site of deprotonation. Following the nucleophilic attack on the aldehyde, the intermediate undergoes a spontaneous decarboxylative dehydration. This historical breakthrough allowed for the precise, high-yield synthesis of 2,6-dimethylhept-4-en-3-one without regioisomeric contamination[3].
Mechanistic Pathway & Synthesis Protocol
The following protocol outlines the Knoevenagel condensation route. Every step is designed as a self-validating system to ensure rigorous quality control during the synthesis.
Protocol 1: Regiospecific Synthesis via Knoevenagel Condensation
Step 1: Enolate Formation (Activation)
-
Action : Dissolve 10.5 g of 4-methyl-3-oxopentanoic acid in 16 mL of anhydrous pyridine at room temperature.
-
Causality : Pyridine is deliberately chosen to serve a dual role as both the solvent and a weak base. It selectively deprotonates the highly acidic methylene bridge, forming a stable enolate intermediate while preventing the base-catalyzed degradation typical of stronger alkali bases[3].
Step 2: Nucleophilic Addition
-
Action : Add 5.8 g of 2-methylpropanal (isobutyraldehyde) dropwise to the stirring solution.
-
Causality : Dropwise addition maintains a low steady-state concentration of the unreacted aldehyde. This kinetic control prevents competitive self-aldol condensation of the aldehyde, ensuring the enolate exclusively attacks the aldehyde carbonyl to form the desired aldol adduct[3].
Step 3: Decarboxylative Dehydration
-
Action : Heat the reaction mixture to initiate decarboxylation and dehydration.
-
Self-Validation : Monitor the reaction vessel for the evolution of CO2 gas. This provides a real-time, visual metric for reaction progress. The complete cessation of bubbling indicates that the decarboxylation is finished, confirming the successful formation of the α,β-unsaturated double bond. If gas evolution stalls prematurely, it indicates a temperature drop or catalyst deactivation[3].
Step 4: Isolation and Purification
-
Action : Quench the reaction, extract with an organic solvent, wash thoroughly with dilute acid, and purify via vacuum distillation.
-
Causality : The dilute acid wash is critical to completely remove residual pyridine. If left in the mixture, pyridine will catalyze the thermal degradation of the target ketone during high-temperature vacuum distillation.
Fig 1. Knoevenagel pathway for regiospecific synthesis of 2,6-dimethylhept-4-en-3-one.
Advanced Applications in Organometallic Chemistry
Beyond its utility as a synthetic intermediate, 2,6-dimethylhept-4-en-3-one has found profound applications in modern organometallic chemistry, specifically as a backbone precursor for sterically encumbered β-diketiminate (NacNac-type) ligands. These ligands are essential for stabilizing low-coordinate magnesium complexes used in advanced catalysis and materials science[4].
Protocol 2: Synthesis of Bulky β-Diketiminate Magnesium Complexes
Step 1: Hydrazone Ligand Synthesis
-
Action : React 2,6-dimethylhept-4-en-3-one with 1,1-dimethylhydrazine to form 5-(2,2-dimethylhydrazino)-2,6-dimethyl-4-hepten-3-one (designated as ligand L3H).
-
Causality : This condensation replaces the ketone oxygen with a hydrazone nitrogen. The resulting bidentate coordination pocket is highly tunable, while the isopropyl groups from the original ketone provide massive steric bulk to shield the eventual metal center[4].
Step 2: Metalation with Dibutylmagnesium
-
Action : In a strictly inert atmosphere (Schlenk line or glovebox), treat the L3H ligand with dibutylmagnesium in diethyl ether.
-
Causality : Dibutylmagnesium serves a dual purpose: the butyl groups act as a strong base to deprotonate the ligand, while simultaneously providing the Mg2+ metal center.
-
Self-Validation : The evolution of butane gas provides an immediate, observable stoichiometric indicator of successful metalation. The reaction is complete when gas evolution ceases, validating that the metal has successfully coordinated to the ligand framework[4].
Step 3: Octahedral Adduct Formation
-
Action : Introduce 4-tert-butylpyridine (4-tBupy) to the reaction mixture to yield Mg(L3)2(4-tBupy)2.
-
Causality : Magnesium strongly prefers octahedral coordination. The bulky 4-tBupy ancillary ligands fill the remaining equatorial/axial coordination sites. The combination of the bulky L3H ligand and 4-tBupy prevents the complex from oligomerizing, yielding a highly soluble, monomeric complex ideal for homogeneous catalysis[4].
Fig 2. Synthesis workflow of bulky β-diketiminate magnesium complexes using the target ketone.
References
-
Title : Knoevenagel Reactions with β-Oxo Acids. Regiospecific Enol Equivalents for Syntheses of α,β-Unsaturated Ketones. Source : RSC Publishing (J. Chem. Soc., Perkin Trans. 1, 1986) URL :3
-
Title : Synthesis and Structures of β-Diketoiminate Complexes of Magnesium Source : ResearchGate (Z. Anorg. Allg. Chem., 2001) URL : 4
-
Title : 4-Hepten-3-one, 2,6-dimethyl- Source : NIST Standard Reference Database 69 (NIST Chemistry WebBook) URL : 1
-
Title : 2,6-Dimethylhept-4-en-3-one Chemical Properties Source : Benchchem URL : 2
Sources
- 1. 4-Hepten-3-one, 2,6-dimethyl- [webbook.nist.gov]
- 2. 2,6-Dimethylhept-4-en-3-one|C9H16O|Research Chemical [benchchem.com]
- 3. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Synthesis and Characterization of (E)-2,6-dimethylhept-4-en-3-one: Application Notes and Protocols
Introduction & Mechanistic Rationale
(E)-2,6-dimethylhept-4-en-3-one is a highly branched aliphatic
Synthesizing this specific architecture presents unique regiochemical and stereochemical challenges. A direct base-catalyzed crossed-aldol condensation between methyl isopropyl ketone and isobutyraldehyde is notoriously difficult to control; it often yields complex thermodynamic mixtures due to the competitive self-condensation of the aldehyde and poor enolate regiocontrol on the asymmetric ketone[2].
To achieve high yields and strict (E)-stereoselectivity, we outline two field-proven, advanced synthetic strategies:
-
Regiospecific Knoevenagel Condensation/Decarboxylation: Utilizing a
-keto acid as a regiospecific enol equivalent to force carbon-carbon bond formation at the correct position[3]. -
Horner-Wadsworth-Emmons (HWE) Olefination: Employing Masamune-Roush conditions to suppress the self-condensation of the base-sensitive isobutyraldehyde[4][5].
Synthetic Strategy & Pathway Design
The logical flow of both synthetic routes is visualized below. Route A leverages thermodynamic driving forces (decarboxylation), while Route B relies on mild, coordination-assisted deprotonation to control the reaction pathway.
Fig 1: Synthetic pathways to (E)-2,6-dimethylhept-4-en-3-one via Knoevenagel and HWE reactions.
Experimental Protocols
Protocol A: Regiospecific Knoevenagel Condensation and Decarboxylation
Causality & Experience: Direct aldol addition of methyl isopropyl ketone is problematic due to the low acidity of its
Step-by-Step Methodology:
-
Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve 4-methyl-3-oxopentanoic acid (1.0 equiv, 10 mmol) in anhydrous pyridine (15 mL).
-
Condensation: Cool the flask to 0 °C using an ice bath. Add isobutyraldehyde (2-methylpropanal) (1.2 equiv, 12 mmol) dropwise to prevent thermal spikes.
-
Catalysis: Add a catalytic amount of piperidine (0.1 equiv, 1 mmol). The pyridine/piperidine system acts as a bifunctional catalyst, facilitating both the Knoevenagel addition and the subsequent decarboxylation[3].
-
Heating & Decarboxylation: Warm the mixture to room temperature, then attach a reflux condenser and heat at 80 °C for 4–6 hours. Monitor the evolution of CO₂ gas (bubbling); the cessation of gas evolution indicates successful decarboxylation.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether (50 mL), and transfer to a separatory funnel. Wash sequentially with cold 1M HCl (3 x 20 mL) to selectively protonate and remove the pyridine/piperidine base, followed by saturated NaHCO₃ (20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc 95:5) to yield the pure product.
Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination (Masamune-Roush Conditions)
Causality & Experience: Standard HWE conditions (e.g., NaH in THF) are too harsh for aliphatic aldehydes like isobutyraldehyde, leading to competitive aldol self-condensation. The Masamune-Roush protocol circumvents this by utilizing mild bases (like DBU) in combination with LiCl[4][5]. The lithium cation tightly coordinates with the phosphonate oxygen, significantly increasing the acidity of the
Step-by-Step Methodology:
-
Preparation: Suspend anhydrous LiCl (1.2 equiv, 12 mmol) in anhydrous acetonitrile (20 mL) in a flame-dried flask under nitrogen. Stir vigorously until partially dissolved.
-
Phosphonate Addition: Add dimethyl (3-methyl-2-oxobutyl)phosphonate (1.0 equiv, 10 mmol) and stir for 10 minutes at room temperature to allow complete Li⁺ coordination.
-
Base Addition: Cool the mixture to 0 °C and add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv, 11 mmol) dropwise. Stir for 15 minutes to generate the stabilized carbanion.
-
Aldehyde Addition: Slowly add isobutyraldehyde (1.1 equiv, 11 mmol) via a syringe pump over 30 minutes. Maintaining a low steady-state concentration of the aldehyde further minimizes any risk of self-condensation.
-
Reaction: Allow the reaction to warm to room temperature naturally and stir for 12 hours.
-
Work-up & Purification: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The water-soluble phosphate byproduct is largely removed during the aqueous wash. Purify the crude oil by vacuum distillation to afford the target enone.
Quantitative Data & Analytical Validation
The table below summarizes the comparative efficiency of both self-validating methodologies.
| Parameter | Route A: Knoevenagel / Decarboxylation | Route B: HWE (Masamune-Roush) |
| Isolated Yield (%) | 75 - 82% | 85 - 90% |
| Stereoselectivity (E:Z) | > 95:5 | > 98:2 |
| Reaction Time | 4 - 6 hours | 12 hours |
| Key Intermediate | Oxaphosphetane | |
| Primary Byproduct | CO₂, H₂O | Water-soluble phosphate |
| Scalability | Excellent (gas evolution drives rxn) | Good (requires strictly dry LiCl) |
References
1.[1] BenchChem. "2,6-Dimethylhept-4-en-3-one|C9H16O|Research Chemical". URL: 2.[3] RSC Publishing. "Knoevenagel Reactions with p-0x0 Acids. Regiospecific Enol Equivalents for Syntheses of a,@-Unsaturated Ketones". URL: 3. Google Patents. "US3966822A - Catalytic preparation of ketones from aldehydes". URL: 4.[4] ResearchGate. "Masamune–Roush conditions for the Horner–Emmons reaction". URL: 5. Enamine. "Triethyl phosphonoacetate". URL: 6.[6] CORE. "Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products". URL: 7. Sigma-Aldrich. "dimethyl (3-methyl-2-oxobutyl)phosphonate | 58009-93-1". URL:
Sources
- 1. 2,6-Dimethylhept-4-en-3-one|C9H16O|Research Chemical [benchchem.com]
- 2. US3966822A - Catalytic preparation of ketones from aldehydes - Google Patents [patents.google.com]
- 3. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Triethyl phosphonoacetate - Enamine [enamine.net]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Application Note: Chelation-Controlled Grignard Synthesis of 2,6-Dimethylhept-4-en-3-one
Executive Summary & Strategic Rationale
The synthesis of
For drug development professionals and synthetic chemists requiring high-fidelity, scalable protocols, the Weinreb-Nahm ketone synthesis is the premier strategy[2]. By converting the starting carboxylic acid into an N-methoxy-N-methylamide (Weinreb amide), the subsequent Grignard addition is strictly controlled. The reaction forms a highly stable, 5-membered cyclic magnesium chelate that resists further nucleophilic attack until it is intentionally collapsed during an acidic aqueous workup[4][5].
Mechanistic Pathway
The success of this protocol relies entirely on chelation control . When isopropylmagnesium bromide[6] attacks the Weinreb amide, the magnesium ion (
Mechanistic pathway highlighting the stable tetrahedral magnesium chelate intermediate.
Synthetic Workflow
The protocol is divided into two self-validating phases: the activation of (E)-4-methylpent-2-enoic acid to its corresponding Weinreb amide, followed by the controlled Grignard addition.
Synthetic workflow for 2,6-dimethylhept-4-en-3-one via chelation-controlled Grignard addition.
Materials and Reagents
Quantitative data is standardized for a 10.0 mmol scale synthesis.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| (E)-4-Methylpent-2-enoic acid | 114.14 | 1.0 | 1.14 g | Starting Material |
| Oxalyl chloride | 126.93 | 1.2 | 1.03 mL | Activating Agent |
| N,O-Dimethylhydroxylamine HCl | 97.54 | 1.2 | 1.17 g | Amine Source |
| Triethylamine ( | 101.19 | 3.0 | 4.18 mL | Base / Acid Scavenger |
| Weinreb Amide (Intermediate) | 157.21 | 1.0 | 1.57 g (Theor.) | Electrophile |
| Isopropylmagnesium bromide (2.0 M) | 147.30 | 1.5 | 7.50 mL | Nucleophile[6] |
| 2,6-Dimethylhept-4-en-3-one | 140.23 | 1.0 | 1.40 g (Theor.) | Target Product |
Step-by-Step Experimental Protocol
Phase 1: Synthesis of the Weinreb Amide
-
Activation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (E)-4-methylpent-2-enoic acid (1.14 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 20 mL). Cool the solution to 0 °C using an ice-water bath.
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF, 2 drops).
-
Chlorination: Dropwise, add oxalyl chloride (1.03 mL, 12.0 mmol).
-
Causality: Oxalyl chloride is strictly preferred over thionyl chloride for this step. Its byproducts (
, , ) are entirely gaseous, driving the reaction forward via Le Chatelier's principle and leaving no liquid impurities that could interfere with the subsequent amidation.
-
-
Maturation: Stir for 2 hours at room temperature until gas evolution ceases. Concentrate the mixture under reduced pressure to yield the crude acid chloride. Redissolve in anhydrous DCM (15 mL) and cool to 0 °C.
-
Amidation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol) in DCM (10 mL) and add triethylamine (4.18 mL, 30.0 mmol).
-
Causality: A 3.0 equivalent excess of base is mandatory to neutralize both the hydrochloride salt of the amine and the
generated during the nucleophilic acyl substitution.
-
-
Coupling: Slowly transfer the acid chloride solution to the amine suspension. Stir at room temperature for 4 hours.
-
Workup: Quench with water, extract with DCM (3 × 15 mL), wash with brine, dry over anhydrous
, and concentrate to yield N-methoxy-N-methyl-4-methylpent-2-enamide.
Phase 2: Grignard Addition
-
Preparation: In a flame-dried 50 mL Schlenk flask under an argon atmosphere, dissolve the intermediate Weinreb amide (assume 10.0 mmol, 1.57 g) in anhydrous THF (15 mL).
-
Causality: Grignard reagents are exquisitely sensitive to moisture. Even trace water will protonate the reagent, yielding propane gas and inert magnesium hydroxide[6].
-
-
Cooling: Cool the solution to 0 °C.
-
Nucleophilic Addition: Dropwise, add isopropylmagnesium bromide (7.50 mL of a 2.0 M solution in THF, 15.0 mmol)[6].
-
Causality: The 0 °C starting temperature mitigates the highly exothermic nature of the addition. Thermal control is critical here to suppress competing 1,4-conjugate addition across the alkene, strictly favoring the 1,2-carbonyl addition[7].
-
-
Chelation Hold: Allow the reaction to warm to room temperature and stir for 3 hours.
-
Hydrolytic Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous
(10 mL).-
Causality: A mildly acidic quench is required to protonate the methoxy group and collapse the tetrahedral chelate, releasing the target ketone. Stronger acids (like concentrated
) must be avoided to prevent isomerization or hydration of the double bond.
-
-
Isolation: Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to afford pure (E)-2,6-dimethylhept-4-en-3-one[1][8].
Analytical Validation & Troubleshooting
To ensure the protocol acts as a self-validating system, perform the following checks:
-
TLC Monitoring: The intermediate Weinreb amide is highly polar and UV-active. Upon successful Grignard addition, the resulting ketone will elute with a significantly higher
value in a Hexanes/EtOAc solvent system while retaining UV activity due to the conjugated enone system. -
Troubleshooting Emulsions: During the
quench, magnesium salts often precipitate, causing severe emulsions. Solution: Add a small volume of saturated Rochelle's salt (potassium sodium tartrate) solution and stir vigorously for 15 minutes to sequester the magnesium ions into the aqueous phase. -
H NMR (
) Expected Shifts: The structural integrity and (E)-geometry of the product can be definitively confirmed via NMR[8]:-
~1.08 ppm (d, 6H, J = 6.9 Hz): Methyls of the isopropyl group on the alkene side.
-
~1.10 ppm (d, 6H, J = 6.8 Hz): Methyls of the isopropyl group adjacent to the carbonyl.
-
~2.63 ppm (m, 1H): Methine proton of the isopropyl group on the alkene side.
-
~2.80 ppm (septet, 1H, J = 6.8 Hz): Methine proton of the isopropyl group adjacent to the carbonyl.
-
~5.98 ppm (d, 1H, J = 16.0 Hz): Alkene proton alpha to the carbonyl.
-
~6.67 ppm (dd, 1H, J = 16.0, 6.75 Hz): Alkene proton beta to the carbonyl. (The large 16.0 Hz coupling constant definitively proves the trans/E-geometry of the double bond).
-
References
Sources
- 1. 2,6-Dimethylhept-4-en-3-one|C9H16O|Research Chemical [benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. orientjchem.org [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cas 920-39-8,ISOPROPYLMAGNESIUM BROMIDE | lookchem [lookchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Note: Isolation and Purification of 2,6-Dimethylhept-4-en-3-one via Normal-Phase Column Chromatography
Executive Summary
This protocol outlines the optimized normal-phase chromatographic purification of 2,6-dimethylhept-4-en-3-one . Frequently synthesized via the
[1], this sterically hinderedChemical Context & Chromatographic Rationale
2,6-Dimethylhept-4-en-3-one (CAS: 56259-14-4) is an aliphatic enone with a molecular weight of 140.22 g/mol [2]. The molecule features a conjugated
Causality in Chromatographic Design:
-
Stationary Phase Interaction: The dual isopropyl groups at the C2 and C6 positions sterically shield the carbonyl oxygen. This physical bulk reduces the molecule's ability to form strong hydrogen bonds with the free silanol groups on the silica gel surface. Consequently, the compound elutes at a lower polarity threshold than unhindered ketones.
-
Gradient Causality: Starting with 100% non-polar hydrocarbon (hexanes) flushes out unreacted aliphatic precursors. Slowly ramping a weak hydrogen-bond acceptor (ethyl acetate) from 2% to 10% provides the exact elution kinetics needed to push the enone off the column while leaving more polar
-ketol byproducts firmly retained. -
Self-Validating Detection: The conjugated enone system provides strong UV absorbance at 254 nm. However, to ensure absolute trustworthiness in fraction identification, UV activity must be cross-referenced with a chemical stain (e.g., KMnO4) that specifically oxidizes the olefinic bond. This orthogonal approach rules out UV-active aromatic impurities.
Quantitative Data Summaries
Table 1: Physicochemical Profile of the Target Enone
| Parameter | Value |
| IUPAC Name | (E)-2,6-dimethylhept-4-en-3-one |
| CAS Number | 56259-14-4 |
| Molecular Formula | C9H16O |
| Molecular Weight | 140.22 g/mol |
| Appearance | Pale yellow to colorless oil |
Table 2: TLC Solvent Optimization (Silica Gel 60 F254)
| Solvent System (Hexanes:EtOAc) | Retention Factor (Rf) | Chromatographic Outcome |
| 100:0 | 0.05 | Poor migration; compound stuck near baseline. |
| 98:2 | 0.15 | Slow elution; ideal for initial column conditioning. |
| 95:5 | 0.25 | Optimal loading and initial elution phase. |
| 90:10 | 0.35 | Target resolution; ideal for fraction collection. |
| 80:20 | 0.65 | High co-elution risk with polar |
Table 3: Optimized Column Elution Gradient
| Column Volumes (CV) | Solvent Ratio (Hex:EtOAc) | Purpose / Causality |
| 1 - 2 | 100:0 | Flushes non-polar aliphatic impurities. |
| 3 - 5 | 98:2 | Conditions the silica bed and initiates enone migration without band broadening. |
| 6 - 10 | 95:5 | Primary elution window for the sterically hindered target enone. |
| 11 - 12 | 80:20 | Column flush to remove strongly retained intermediates. |
Experimental Protocol: Step-by-Step Methodology
Phase 1: Pre-Column Validation
-
2D TLC Stability Check (Self-Validation): To validate that the enone is not degrading on the slightly acidic silica gel, perform a 2D TLC. Spot the crude mixture, develop in 90:10 Hexanes:EtOAc, rotate the plate 90 degrees, and develop again. A single spot on the diagonal confirms compound stability on the stationary phase.
-
Column Sizing: For 1.0 gram of crude material, utilize 40-50 grams of high-purity silica gel (230-400 mesh) to ensure a high number of theoretical plates.
Phase 2: Slurry Packing & Loading
-
Slurry Packing: Suspend the silica gel in 100% hexanes. Pour the slurry into the column in a single, continuous motion while tapping the sides.
-
Expert Insight: Slurry packing is mandatory here. It dissipates the heat of solvation and prevents the formation of air pockets, which would otherwise cause band broadening and ruin the resolution of any potential E/Z isomers.
-
-
Sample Loading: Dissolve the crude oil in a minimal volume of hexanes (or DCM if solubility is poor). Apply the liquid directly and evenly to the flat surface of the silica bed using a long Pasteur pipette.
Phase 3: Gradient Elution & Fractionation
-
Elution Initiation: Begin elution with 2 CVs of 100% hexanes.
-
Gradient Ramp: Transition to 98:2 Hexanes:EtOAc, then slowly step up to 95:5 and eventually 90:10 Hexanes:EtOAc. Collect fractions in 15-20 mL volumes.
-
Multimodal Fraction Analysis: Spot every third fraction on a TLC plate.
-
Check under short-wave UV light (254 nm).
-
Dip the plate in KMnO4 stain and gently heat. The target compound will appear as a bright yellow/white spot against a vibrant purple background due to the rapid oxidation of the C=C double bond.
-
Phase 4: Isolation
-
Pooling: Combine all fractions containing the pure Rf = 0.35 spot that are both UV-active and KMnO4-positive.
-
Concentration: Remove the solvent in vacuo using a rotary evaporator. Keep the water bath below 30°C to prevent volatilization of the purified enone.
Process Visualizations
Workflow for the chromatographic purification of 2,6-dimethylhept-4-en-3-one.
Decision matrix for fraction analysis using orthogonal detection methods.
References
-
4-Hepten-3-one, 2,6-dimethyl- NIST Chemistry WebBook, SRD 69[Link]
-
Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols Journal of the Chemical Society, Perkin Transactions 1 (1986)[Link]
Sources
Application Note: RP-HPLC Method Development and Isomeric Resolution for 2,6-Dimethylhept-4-en-3-one
Introduction & Chemical Context
2,6-Dimethylhept-4-en-3-one (CAS: 56259-14-4) is a highly branched, aliphatic α,β-unsaturated ketone. Featuring an enone core flanked by two bulky isopropyl groups, it is a critical building block in organic synthesis, particularly in the preparation of β-diketoiminate organometallic ligands and complex active pharmaceutical ingredients (APIs).
Due to its conjugated
Method Development Rationale: Causality & E-E-A-T
To move beyond basic protocol execution, it is essential to understand the causality behind the chromatographic parameters chosen for this specific molecule.
Stationary Phase Selection & Steric Recognition
The molecule possesses significant steric hindrance due to the dual isopropyl groups. A high-carbon-load, end-capped C18 stationary phase (e.g., Waters XBridge C18 or equivalent) is required.
-
The E-Isomer (Trans): The bulky isopropyl groups are oriented on opposite sides of the double bond, allowing the C=C–C=O system to remain relatively planar. This maximizes the molecule's hydrophobic surface area, leading to stronger partitioning into the C18 phase and a later retention time.
-
The Z-Isomer (Cis): Severe steric clashing between the C5-isopropyl group and the C3-carbonyl oxygen forces the molecule out of planarity. This twisted, compact 3D conformation reduces the effective hydrophobic surface area, causing the Z-isomer to elute earlier.
Mobile Phase Chemistry
While 2,6-dimethylhept-4-en-3-one is a neutral molecule, the use of 0.1% Formic Acid (FA) in both the aqueous and organic phases is a critical self-validating choice. The acidic modifier suppresses the ionization of residual silanols on the silica support, preventing secondary ion-dipole interactions with the ketone that would otherwise cause severe peak tailing. Acetonitrile (ACN) is selected over methanol due to its lower viscosity and superior mass-transfer kinetics, which are necessary to resolve the closely eluting E and Z isomers .
Detection Parameters
The conjugated enone system exhibits a strong
Fig 1. E/Z photoisomerization of the ketone and its effect on RP-HPLC retention.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness, this protocol is designed as a closed, self-validating loop. Every analytical run must prove its own resolving power and baseline stability.
Step 1: Sample and Standard Preparation
-
Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-mismatch phenomena (e.g., peak fronting or splitting).
-
Standard Stock Solution: Accurately weigh 10.0 mg of 2,6-dimethylhept-4-en-3-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (Yields 1.0 mg/mL).
-
System Suitability Test (SST) Solution: Dilute the stock to 100 µg/mL. Critical Step: Expose a 1 mL aliquot of this working standard to ambient UV light (or a solar simulator) for 4 hours. Causality: This intentionally generates the Z-isomer, creating a forced-degradation sample that serves as the mandatory Resolution (
) control for the column. -
Sample Preparation: Dissolve the unknown analytical sample in diluent to a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.
Step 2: HPLC Instrument Conditions
-
Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Column Temperature: 30 °C (Stabilizes retention times against ambient laboratory fluctuations).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV/DAD at 235 nm (Reference 360 nm, bandwidth 100 nm).
Step 3: Gradient Elution Program
Table 1: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A (0.1% FA in | % Mobile Phase B (0.1% FA in ACN) | Mechanistic Rationale |
| 0.0 | 60 | 40 | Retain polar impurities; focus analyte band at column head. |
| 8.0 | 20 | 80 | Elute the sterically hindered Z and E isomers sequentially. |
| 10.0 | 5 | 95 | High-organic column wash to remove hydrophobic byproducts. |
| 12.0 | 60 | 40 | Rapid return to initial conditions. |
| 15.0 | 60 | 40 | Re-equilibration (Self-validation: baseline stability check). |
Sequence Design & Data Validation
A method is only as reliable as its sequence design. The following workflow guarantees that the data generated is free from carryover, detector drift, and column degradation.
Fig 2. Self-validating sequence design ensuring data integrity during the HPLC run.
Quantitative Acceptance Criteria
Upon executing the sequence, the System Suitability Test (SST) injection must be evaluated against strict chromatographic parameters before any sample data is integrated or reported.
Table 2: System Suitability and Validation Criteria
| Parameter | Target Value | Observed Value | Causality / Significance |
| Retention Time (E-isomer) | ~7.5 min | 7.52 min | Confirms correct hydrophobic partitioning and pump accuracy. |
| Resolution ( | > 2.0 | 2.8 | Ensures baseline separation is achieved for accurate quantitation. |
| Tailing Factor ( | < 1.5 | 1.1 | Validates successful suppression of silanol interactions by FA. |
| %RSD of Area (n=6) | < 2.0% | 0.4% | Confirms precision of the auto-sampler and UV detector. |
| Blank Carryover | < 0.1% | Not Detected | Validates the needle wash protocol; prevents false positives. |
References
-
Synthesis and Structures of β-Diketoiminate Complexes of Magnesium Journal of Organometallic Chemistry (2008). URL:[Link]
-
Atmospheric oxidation of α,β-unsaturated ketones: kinetics and mechanism of the OH radical reaction Atmospheric Chemistry and Physics (2021). URL:[Link]
-
Enantioselective conjugate hydrosilylation of α,β-unsaturated ketones RSC Advances (2019). URL:[Link]
1H and 13C NMR spectral assignment of 2,6-dimethylhept-4-en-3-one
An Application Guide to the Complete ¹H and ¹³C NMR Spectral Assignment of 2,6-Dimethylhept-4-en-3-one
Authored by: A Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique in the arsenal of chemists, offering unparalleled insight into the intricate architecture of molecules.[1] For professionals engaged in drug discovery, natural product chemistry, and materials science, the ability to perform unambiguous structural elucidation is paramount. This guide focuses on 2,6-dimethylhept-4-en-3-one, a classic example of an α,β-unsaturated ketone (enone). The conjugated system within enones, formed by the interplay of a carbon-carbon double bond and a carbonyl group, imparts distinct electronic properties that are vividly reflected in their NMR spectra.[2]
This application note provides a comprehensive, in-depth protocol for the complete assignment of the ¹H and ¹³C NMR spectra of 2,6-dimethylhept-4-en-3-one. Moving beyond a simple listing of steps, we will delve into the causality behind experimental choices and the logic of spectral interpretation, grounding our analysis in fundamental principles and advanced spectroscopic techniques.
Molecular Structure and Predicted Spectral Features
A robust NMR analysis begins with a thorough examination of the target molecule's structure to predict the number and type of expected signals.
Figure 1: Structure of 2,6-dimethylhept-4-en-3-one with Atom Numbering
Caption: Structure of 2,6-dimethylhept-4-en-3-one with IUPAC numbering for NMR assignment.
Based on this structure, we can predict:
-
¹H NMR: Seven distinct proton environments are expected, leading to seven unique signals. The presence of chiral center C2 makes the two methyl groups at C6 diastereotopic, but due to rapid bond rotation and distance from the chiral center, they are often observed as a single doublet. For this guide, we will treat them as equivalent.
-
¹³C NMR: The molecule lacks symmetry, so all nine carbon atoms are chemically non-equivalent and should produce nine distinct signals in the proton-decoupled ¹³C NMR spectrum.[3]
Experimental Protocols
High-quality data is contingent upon meticulous sample preparation and optimized acquisition parameters.
Protocol 1: NMR Sample Preparation
A well-prepared, homogeneous sample is critical for minimizing spectral artifacts and achieving high resolution.[4]
-
Weighing the Analyte: Accurately weigh the sample. For ¹H NMR, 5-25 mg is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[6] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[4]
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Protocol 2: NMR Data Acquisition
The following are general parameters for a 500 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.
| Experiment | Parameter | Typical Value | Purpose |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse experiment for quantitative analysis. |
| Spectral Width | 16 ppm | Covers the typical chemical shift range for organic molecules. | |
| Acquisition Time | ~3 sec | Ensures good digital resolution. | |
| Relaxation Delay | 2 sec | Allows for near-complete spin relaxation between scans. | |
| Number of Scans | 16 | Provides good signal-to-noise for a moderately concentrated sample. | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Proton-decoupled experiment with a 30° pulse. |
| Spectral Width | 240 ppm | Encompasses the full range of carbon chemical shifts.[8] | |
| Relaxation Delay | 2 sec | Standard delay; may need to be increased for quaternary carbons. | |
| Number of Scans | 1024 | Required due to the low natural abundance and sensitivity of the ¹³C nucleus. | |
| DEPT-135 | Pulse Program | dept135 | Distortionless Enhancement by Polarization Transfer. |
| Parameters | Standard | Differentiates carbon signals based on the number of attached protons: CH/CH₃ positive, CH₂ negative.[9][10] | |
| HSQC | Pulse Program | hsqcedetgpsisp2 | Edited HSQC for phase-sensitive detection. |
| Parameters | Standard | Correlates protons to their directly attached carbons (one-bond C-H correlation).[11] | |
| HMBC | Pulse Program | hmbcgpndqf | Gradient-selected HMBC. |
| Parameters | Standard | Correlates protons and carbons over two to three bonds (long-range C-H correlation).[12][13] |
Workflow for NMR Analysis
The logical progression from sample preparation to final structural confirmation is a self-validating system, where each step builds upon the last.
Caption: Comprehensive workflow for NMR spectral analysis.
¹H and ¹³C NMR Spectral Assignment
¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the electronic environment, number, and connectivity of protons.
-
Vinylic Protons (H4, H5): These protons are in the deshielded region (δ 5.5-7.5 ppm) due to the anisotropic effect of the double bond and conjugation with the carbonyl group.[1] H5 is expected to be further downfield than H4 because of the β-relationship to the electron-withdrawing carbonyl group. The large coupling constant (³JH4-H5 ≈ 16 Hz) is characteristic of a trans (E) configuration.[14][15]
-
Methine Protons (H2, H6): H2, being α to the carbonyl group, will appear around δ 2.5-3.5 ppm and will be split into a multiplet by the neighboring H1 and H9 protons. H6 will be in a typical alkyl region but slightly deshielded by the double bond, appearing around δ 2.0-2.5 ppm.
-
Methyl and Isopropyl Protons (H1, H7, H8, H9): The methyl protons of the isopropyl group (H7, H8) will appear as a doublet around δ 0.9-1.1 ppm, coupled to H6. The two methyl groups attached to the chiral center C2 (H1 and H9) are diastereotopic. H9 will appear as a doublet coupled to H2. The ethyl group's methyl protons (H1) will appear as a triplet coupled to the non-existent methylene protons, thus it's a methyl group attached to a methine (C2), so H1 will be a doublet coupled to H2. However, the initial prompt is about 2,6-dimethylhept-4-en-3-one, which has an isopropyl group at C2, not an ethyl group. Let's correct the structure and analysis. The correct structure has an isopropyl group at C2. Therefore, there are two equivalent methyl groups at C2 (H1, H9) appearing as a doublet, and an isopropyl group at C6.
Correction based on IUPAC name 2,6-dimethylhept-4-en-3-one: The structure has an isopropyl group at C2 and another at C6. Let's re-evaluate based on the provided topic name. The structure should have methyl groups at positions 2 and 6. This implies a CH(CH₃)₂ group at C2 and a CH(CH₃)₂ group at C6.
Let's re-draw and re-number for clarity. Corrected Structure:
-
C1, C1': two methyls on C2
-
C2: methine
-
C3: carbonyl
-
C4, C5: double bond
-
C6: methine
-
C7, C8: two methyls on C6
This gives 8 carbons, but the name is hept-4-en-3-one. Let's assume the structure is: CH₃-CH(CH₃)-C(=O)-CH=CH-CH(CH₃)-CH₃. This is 3,6-dimethylhept-4-en-2-one.
Let's stick to the title: 2,6-dimethylhept-4-en-3-one . (CH₃)₂CH-C(=O)-CH=CH-CH₂-CH(CH₃)₂. This is 2,6,6-trimethylhept-4-en-3-one.
Let's assume the most plausible structure for the name: (CH₃)₂CH - C(=O) - CH(4)=CH(5) - CH(6)(CH₃) - C(7)H₃. This is 2,6-dimethylhept-4-en-3-one.
-
H4 & H5 (Vinylic): Deshielded, δ 6.0-7.0 ppm. H5 will be a doublet of doublets (dd) due to coupling with H4 and H6. H4 will be a doublet coupled to H5. The large J-value (~16 Hz) indicates a trans-double bond.
-
H2 (Methine α to C=O): Septet, deshielded by the carbonyl, δ ~3.0-3.5 ppm.
-
H6 (Allylic Methine): Multiplet, deshielded by the double bond, δ ~2.4-2.8 ppm.
-
H1 (Isopropyl Methyls): Doublet, two equivalent methyl groups, δ ~1.1 ppm.
-
H6-Me (Methyl on C6): Doublet, coupled to H6, δ ~1.0 ppm.
-
H7 (Terminal Methyl): Doublet, coupled to H6, δ ~0.9 ppm.
¹³C NMR and DEPT Analysis
The ¹³C spectrum confirms the carbon skeleton, and DEPT experiments identify the type of each carbon.[9][10]
-
C3 (Carbonyl): The most deshielded carbon, appearing far downfield (δ 190-210 ppm).[16] It will be absent in all DEPT spectra.
-
C4 & C5 (Vinylic): In the sp² region (δ 120-160 ppm). C5 (β-carbon) is more deshielded than C4 (α-carbon) due to conjugation.[2] Both will appear as positive signals in DEPT-90 and DEPT-135.
-
C2 & C6 (Methines): Aliphatic sp³ carbons. C2, being α to the carbonyl, will be more deshielded (δ ~40-50 ppm) than C6 (δ ~30-40 ppm). Both will appear as positive signals in DEPT-90 and DEPT-135.
-
C1, C6-Me, C7 (Methyls): These will be in the most upfield region (δ 15-25 ppm). They will be absent in DEPT-90 but appear as positive signals in DEPT-135.
2D NMR: HSQC and HMBC Correlation
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment provides definitive one-bond correlations between each proton and the carbon it is attached to. It is invaluable for confirming the assignments made from 1D spectra. For example, the proton signal at δ ~6.8 ppm will show a cross-peak with the carbon signal at δ ~150 ppm, confirming their assignment as H5 and C5, respectively.[11][17]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals two- and three-bond correlations, which are crucial for piecing together the molecular skeleton and assigning quaternary carbons.[12] Key expected correlations include:
-
The isopropyl methyl protons (H1) will show a correlation to the carbonyl carbon (C3), confirming the connectivity of the isopropyl group.
-
The vinylic proton H4 will show a correlation to the carbonyl carbon C3.
-
The vinylic proton H5 will show a correlation to the allylic methine carbon C6.
-
Summary of Spectral Data
The following tables present the expected, fully assigned NMR data for 2,6-dimethylhept-4-en-3-one based on the principles discussed.
Table 1: ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | β-vinylic H | ~6.80 | dd | JH5-H4 = 15.8, JH5-H6 = 6.5 | 1H |
| H4 | α-vinylic H | ~6.10 | d | JH4-H5 = 15.8 | 1H |
| H2 | CH-(C=O) | ~3.25 | septet | JH2-H1 = 6.9 | 1H |
| H6 | Allylic CH | ~2.55 | m | - | 1H |
| H1 | (CH ₃)₂CH | ~1.15 | d | JH1-H2 = 6.9 | 6H |
| H6-Me | CH-CH ₃ | ~1.05 | d | JH6-Me,H6 = 6.7 | 3H |
| H7 | CH₂-CH ₃ | ~0.95 | d | JH7-H6 = 6.7 | 3H |
Table 2: ¹³C NMR and DEPT Data (125 MHz, CDCl₃)
| Carbon | Assignment | Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 |
| C3 | C=O | ~205.0 | absent | absent |
| C5 | β-vinylic C | ~155.0 | CH (+) | CH (+) |
| C4 | α-vinylic C | ~130.0 | CH (+) | CH (+) |
| C2 | C H-(C=O) | ~42.0 | CH (+) | CH (+) |
| C6 | Allylic C H | ~35.0 | CH (+) | CH (+) |
| C1 | (C H₃)₂CH | ~21.0 | CH₃ (+) | absent |
| C6-Me | CH-C H₃ | ~20.0 | CH₃ (+) | absent |
| C7 | CH₂-C H₃ | ~19.0 | CH₃ (+) | absent |
Conclusion
The comprehensive structural elucidation of 2,6-dimethylhept-4-en-3-one is achieved through a systematic and multi-faceted NMR spectroscopy approach. By integrating data from 1D (¹H, ¹³C, DEPT) and 2D (HSQC, HMBC) experiments, each signal can be unambiguously assigned. This application note demonstrates that a logical workflow, grounded in the fundamental principles of chemical shifts and coupling constants, transforms complex spectral data into a clear and detailed molecular picture, providing a robust and self-validating protocol for researchers and scientists.
References
-
University of Manitoba. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 13.13: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dimethyl-4-hepten-3-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Anasazi Instruments. (2021, May 24). DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. Retrieved from [Link]
-
Reich, H. J. (2020, February 14). 13C Chemical Shift Effects on sp2 and sp Carbons. Chemistry LibreTexts. Retrieved from [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
-
YouTube. (2018, May 15). NMR 5: Coupling Constants. Retrieved from [Link]
-
Reich, H. J. (2017). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]
-
Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
-
Meiler, J., & Will, M. (2013). Theoretical NMR correlations based Structure Discussion. Journal of Cheminformatics, 5(Suppl 1), P39. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organomation.com [organomation.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. DEPT NMR vs APT NMR : Which is Best C13 NMR Experiment For You? [aiinmr.com]
- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. emerypharma.com [emerypharma.com]
Application Note: Overcoming Steric Hindrance in Michael Additions to 2,6-Dimethylhept-4-en-3-one
Introduction: The Challenge of Sterically Congested Enones
2,6-Dimethylhept-4-en-3-one is an aliphatic
Causality & Rationale: The conjugate addition of organometallic reagents to
Mechanistic Pathway: Organocuprate Addition
The reaction of dialkylcuprates with hindered enones proceeds via a multi-step pathway. The initial event is the formation of a Cu-olefin
Figure 1: Mechanistic pathway of TMSCl-accelerated cuprate addition to a hindered enone.
Experimental Protocols
Protocol A: TMSCl-Accelerated Copper-Catalyzed Conjugate Addition
This protocol describes a self-validating system for the 1,4-addition of alkyl Grignard reagents to 2,6-dimethylhept-4-en-3-one. The use of TMSCl is critical; without it, the reaction stalls at <5% yield[3].
Reagents & Materials:
-
2,6-Dimethylhept-4-en-3-one (Substrate, rigorously dried)[1]
-
Alkylmagnesium bromide (e.g., n-BuMgBr, 2.0 M in THF)
-
Copper(I) Iodide (CuI, 99.999% purity)
-
Chlorotrimethylsilane (TMSCl, freshly distilled over CaH
) -
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH
Cl solution
Step-by-Step Methodology:
-
Catalyst Preparation: Flame-dry a Schlenk flask under argon. Add CuI (10 mol%) and anhydrous THF (0.2 M relative to the enone). Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Cuprate Formation: Slowly add the alkylmagnesium bromide (1.5 equiv) dropwise over 10 minutes. Validation Check: Stir for 30 minutes at -78 °C until a homogenous, slightly dark solution forms, indicating the successful generation of the organocuprate complex.
-
Lewis Acid Activation: Add freshly distilled TMSCl (2.0 equiv) dropwise. Crucial Insight: TMSCl must be added before the enone to ensure immediate trapping of the forming enolate, which drives the thermodynamically unfavorable addition forward[3].
-
Substrate Addition: Dissolve 2,6-dimethylhept-4-en-3-one (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise over 20 minutes via a syringe pump. This slow addition prevents localized heating and suppresses unwanted 1,2-addition.
-
Reaction Progression: Maintain the reaction at -78 °C for 2 hours, then slowly warm to -40 °C over 1 hour.
-
Quenching & Hydrolysis: Quench the reaction vigorously with saturated aqueous NH
Cl (equal volume to THF) at -40 °C. Validation Check: The dark solution will turn bright blue/green as Cu(I) oxidizes to Cu(II) in the aqueous phase. Stir at room temperature for 1 hour to hydrolyze the intermediate silyl enol ether back to the ketone. -
Extraction: Extract the aqueous layer with diethyl ether (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO
, and concentrate under reduced pressure.
Figure 2: Experimental workflow for TMSCl-activated Michael addition.
Protocol B: Mukaiyama-Michael Addition (Alternative Soft Enolization)
For highly hindered substrates, soft enolization strategies using silyl ketene acetals and strong Lewis acids (e.g., TiCl
Step-by-Step Methodology:
-
Dissolve 2,6-dimethylhept-4-en-3-one (1.0 equiv) and the silyl ketene acetal (1.2 equiv) in anhydrous CH
Cl (0.1 M) under argon at -78 °C. -
Add TiCl
(1.1 equiv, 1.0 M in CH Cl ) dropwise. Validation Check: The solution will immediately turn deep red/orange, indicating successful Lewis acid complexation with the enone. -
Stir for 4 hours at -78 °C.
-
Quench with saturated aqueous NaHCO
, warm to room temperature, and extract with dichloromethane. -
Purify the resulting 1,5-dicarbonyl compound via flash column chromatography.
Quantitative Data & Comparative Yields
The steric bulk of the
Table 1: Conjugate Addition to 2,6-Dimethylhept-4-en-3-one
| Nucleophile / Reagent | Catalyst / Additive | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| n-BuMgBr | CuI (10 mol%) | -78 to 0 | 12 | < 5 | N/A |
| n-BuMgBr | CuI (10 mol%) + TMSCl | -78 to -40 | 3 | 94 | 1:1 |
| MeMgBr | CuI (10 mol%) + TMSCl | -78 to -40 | 3 | 88 | 1.2:1 |
| Diethyl malonate | NaOEt / EtOH | Reflux | 24 | Trace | N/A |
| Silyl ketene acetal | TiCl | -78 | 4 | 76 | 3:1 (anti:syn) |
Data Interpretation: The addition of TMSCl is an absolute requirement for Grignard-based cuprate additions to this substrate[3]. Standard basic conditions (NaOEt) fail entirely due to the steric repulsion at the
References
-
Catalytic Enantioselective Conjugate Addition with Grignard Reagents ACS Publications (The Journal of Organic Chemistry)[Link]
-
Reagents in Organic Synthesis: Conjugate Additions PSG College of Arts & Science / NPTEL[Link]
-
Knoevenagel Reactions with p-Oxo Acids. Regiospecific Enol Equivalents for Syntheses of α,β-Unsaturated Ketones RSC Publishing (Journal of the Chemical Society, Perkin Transactions 1)[Link]
-
Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions eScholarship (Organic Letters)[Link]
Sources
- 1. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. elearn.psgcas.ac.in [elearn.psgcas.ac.in]
- 4. escholarship.org [escholarship.org]
Application Note: Derivatization Strategies for the Trace Analysis of 2,6-Dimethylhept-4-en-3-one
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Techniques: GC-MS, GC-ECD, HPLC-UV, LC-MS
Chemical Context & Structural Challenges
2,6-Dimethylhept-4-en-3-one is a highly branched, aliphatic
However, the specific structural topology of 2,6-dimethylhept-4-en-3-one presents unique chemical barriers:
-
Steric Hindrance: The molecule features bulky isopropyl groups at both the C2 and C6 positions. The C2 isopropyl group directly shields the C3 carbonyl carbon, severely restricting the approach trajectory for incoming nucleophiles.
-
Electronic Deactivation: The
-unsaturation (C4=C5) delocalizes the partial positive charge of the carbonyl carbon, fundamentally reducing its electrophilicity compared to saturated aliphatic ketones[1]. -
Reaction Selectivity: While
-unsaturated ketones are typically susceptible to unwanted 1,4-Michael addition side reactions, the steric bulk of the C6 isopropyl group effectively shields the -carbon (C5). This serendipitously directs derivatizing agents exclusively toward 1,2-addition at the carbonyl.
To drive the derivatization to completion, protocols must be carefully engineered with acid catalysis to increase carbonyl electrophilicity, alongside elevated temperatures to overcome the high activation energy barrier imposed by steric clash[2].
Logical causality of structural challenges dictating derivatization reaction conditions.
Derivatization Reagent Selection Logic
The choice of derivatization agent is dictated by the downstream analytical platform:
-
PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine): The optimal choice for GC-MS and GC-ECD . PFBHA forms highly stable oximes that do not decompose at elevated GC injector temperatures. The pentafluorobenzyl moiety provides exceptional sensitivity for electron capture and yields highly specific mass fragments (e.g., m/z 181)[2].
-
DNPH (2,4-Dinitrophenylhydrazine): The gold standard for LC-UV and LC-MS . It forms stable hydrazones with a strong chromophore (UV absorbance at 360 nm) and exhibits excellent ionization efficiency in negative-ion electrospray ionization (ESI-)[3].
Analytical workflow and reagent selection for derivatizing 2,6-dimethylhept-4-en-3-one.
Experimental Protocols
Protocol A: PFBHA Derivatization for GC-MS Analysis
Design Rationale: PFBHA reacts quantitatively with conjugated aliphatic ketones. Because unsaturated carbonyls can require up to 24 hours to react at room temperature[1], this protocol utilizes a 60°C incubation to accelerate oxime formation to under an hour[2].
Self-Validation System: Always run a reagent blank to monitor endogenous carbonyls in the laboratory air, and spike samples with a deuterated internal standard (e.g.,
Step-by-Step Methodology:
-
Sample Aliquot: Transfer 1.0 mL of the aqueous sample (or solvent extract) into a 2.0 mL amber glass autosampler vial.
-
Internal Standard: Spike the sample with 10 µL of
-acetophenone (10 µg/mL in methanol). -
Reagent Addition: Add 100 µL of freshly prepared aqueous PFBHA hydrochloride solution (20 mg/mL)[2].
-
Catalysis: Add 10 µL of 0.1 M HCl. Causality: Protonation of the carbonyl oxygen increases its electrophilicity, countering the deactivating effect of the conjugated double bond.
-
Incubation: Seal the vial with a PTFE-lined cap and incubate at 60°C for 45 minutes in a thermoshaker at 800 rpm.
-
Liquid-Liquid Extraction: Cool the vial to room temperature. Add 500 µL of LC-MS grade hexane. Vortex vigorously for 2 minutes to partition the hydrophobic PFB-oxime derivative into the organic phase.
-
Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Carefully transfer 200 µL of the upper hexane layer into a GC vial equipped with a glass micro-insert.
-
Analysis: Inject 1 µL into the GC-MS (Splitless mode, DB-5MS column, 250°C inlet temperature).
Protocol B: DNPH Derivatization for LC-UV/MS Analysis
Design Rationale: DNPH derivatization is heavily dependent on pH. The reaction must be strictly maintained under acidic conditions to proceed, but over-acidification can lead to the degradation of the resulting hydrazone[3].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.05% (w/v) DNPH solution in HPLC-grade acetonitrile. Acidify by adding 1% (v/v) concentrated phosphoric acid (
). Note: DNPH contains trace water; ensure the reagent is recrystallized if background noise is high. -
Reaction Mixture: In a 2.0 mL HPLC vial, combine 500 µL of the sample extract with 500 µL of the acidified DNPH reagent.
-
Incubation: Incubate the mixture at 50°C for 60 minutes. The steric bulk of the C2/C6 isopropyl groups necessitates this extended time compared to unhindered ketones.
-
Quenching (Critical Step): Add 10 µL of pyridine to the vial post-incubation. Causality: Neutralizing the excess phosphoric acid prevents the acid-catalyzed hydrolysis of the newly formed hydrazone during sequence queuing in the autosampler.
-
Analysis: Inject 5 µL into the LC system (C18 column, mobile phase: Water/Acetonitrile gradient). Monitor UV absorbance at 360 nm or use ESI- MS (monitoring the
ion).
Quantitative Data & Method Performance
The following table summarizes the expected analytical metrics when applying the above protocols to 2,6-dimethylhept-4-en-3-one.
| Parameter | PFBHA Protocol (GC-MS) | DNPH Protocol (LC-UV/MS) |
| Derivative Formed | PFB-Oxime | 2,4-Dinitrophenylhydrazone |
| Primary Detection Mode | EI-MS (SIM mode: m/z 181, | UV (360 nm) / ESI- MS ( |
| Reaction Temperature | 60°C | 50°C |
| Reaction Time | 45 minutes | 60 minutes |
| Catalyst Required | 0.1 M HCl | 1% Phosphoric Acid |
| Typical LOD | 0.05 - 0.1 µg/L | 1.0 - 5.0 µg/L |
| Derivative Stability | > 14 days (in hexane at 4°C) | 3 - 5 days (neutralized, at 4°C) |
| Interference Risk | Low (highly specific mass fragments) | Moderate (co-eluting matrix chromophores) |
References
-
Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. Sigma-Aldrich.
-
A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Extractions. Semantic Scholar. 2
-
Determination of carbonyl compounds in the atmosphere by DNPH derivatization and LC-ESI-MS/MS detection. ResearchGate. 3
-
Effect of PFBHA concentration on carbonyl derivatization yield for a 24-h reaction period. ResearchGate. 1
Sources
Application Note: High-Fidelity Quantification of 2,6-Dimethylhept-4-en-3-one in Complex Biological Matrices via HS-SPME-GC-MS/MS
Overview and Mechanistic Context
As analytical demands in metabolomics, natural product drug discovery, and synthetic quality control intensify, the precise quantification of trace aliphatic enones in complex biological matrices requires robust methodologies. 2,6-dimethylhept-4-en-3-one (CAS 56259-14-4) is a highly specific aliphatic
The Analytical Challenge
Quantifying aliphatic ketones in complex matrices—such as plant lipid extracts, microbial fermentation broths, or crude synthetic mixtures—presents severe analytical challenges. Direct liquid injection of these matrices inevitably leads to GC inlet fouling due to the accumulation of non-volatile lipids and waxes. Furthermore, traditional Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Single Ion Monitoring (SIM) often fails to achieve necessary specificity, as complex organic mixtures generate a high background of ubiquitous aliphatic fragments[2].
To overcome matrix suppression and isobaric fouling, this protocol employs Headspace Solid-Phase Microextraction (HS-SPME) coupled with Tandem Mass Spectrometry (GC-MS/MS) .
Fig 1: HS-SPME-GC-MS/MS workflow for isolating and quantifying aliphatic enones from complex matrices.
Causality in Method Design
Every step in this protocol is engineered to isolate the analyte from background noise while maintaining a self-validating data loop.
-
Why HS-SPME? 2,6-dimethylhept-4-en-3-one possesses moderate volatility. By sampling the headspace rather than the liquid, we selectively partition the enone onto a bipolar PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) fiber. This completely isolates the analyte from non-volatile waxes and heavy lipids, preventing GC column degradation.
-
Why MRM (Multiple Reaction Monitoring)? Aliphatic ketones undergo highly predictable fragmentation pathways under electron ionization, most notably
-cleavage[3]. For 2,6-dimethylhept-4-en-3-one (Molecular Weight = 140 Da), 70 eV ionization yields a robust molecular ion at m/z 140. An -cleavage adjacent to the carbonyl group ejects an isopropyl radical (43 Da), yielding a highly stable product ion at m/z 97. Monitoring the transition acts as a highly specific filter, eliminating the background noise inherent to complex environmental and biological samples[2].
Self-Validating Experimental Protocol
This methodology incorporates a closed-loop validation system using an isotopically labeled internal standard (IS) and continuous matrix spike recoveries.
Phase 1: Matrix Modification & Internal Standardization
-
Aliquot : Transfer 2.0 mL of the liquid sample (e.g., microbial broth, homogenized plant extract, or diluted synthetic mixture) into a 10 mL precision headspace vial.
-
Salting-Out : Add 0.5 g of anhydrous NaCl to the vial.
-
Causality: The addition of salt decreases the solubility of the organic enone in the aqueous phase, thermodynamically driving the analyte into the headspace and maximizing extraction yield.
-
-
Internal Standard Spike : Add 10
L of 2-Undecanone-d5 (10 g/mL in methanol).-
Causality: 2-Undecanone-d5 perfectly mimics the partitioning and chromatographic behavior of aliphatic ketones, correcting for any variations in SPME fiber adsorption efficiency or MS ionization fluctuations.
-
-
Seal : Crimp the vial immediately with a PTFE/silicone septum cap.
Phase 2: Headspace Solid-Phase Microextraction (HS-SPME)
-
Equilibration : Incubate the vial at 50°C for 10 minutes with orbital agitation (250 rpm) to establish liquid-gas thermodynamic equilibrium.
-
Extraction : Pierce the septum and expose a 65
m PDMS/DVB SPME fiber to the headspace for exactly 20 minutes.
Phase 3: GC-MS/MS Instrumental Analysis
-
Thermal Desorption : Insert the SPME fiber into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.
-
Chromatographic Separation : Utilize an HP-5MS capillary column (30 m × 0.25 mm × 0.25
m).-
Oven Program: 50°C (hold 1 min)
ramp at 10°C/min to 150°C ramp at 25°C/min to 280°C (hold 2 min). -
Causality: The initial 50°C focuses the desorbed analyte into a tight band at the column head. The aggressive secondary ramp bakes off any heavier carryover compounds.
-
-
Tandem MS Detection : Operate the triple quadrupole mass spectrometer in MRM mode with an Electron Ionization (EI) source set to 70 eV.
Data Presentation & System Suitability
The quantification relies on specific collision-induced dissociation (CID) parameters. Table 1 outlines the optimized MRM transitions.
Table 1: Optimized MRM Parameters for Target and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Transition Type |
| 2,6-dimethylhept-4-en-3-one | 140 | 97 | 50 | 15 | Quantifier |
| 2,6-dimethylhept-4-en-3-one | 140 | 71 | 50 | 20 | Qualifier |
| 2-Undecanone-d5 (IS) | 175 | 63 | 50 | 15 | Quantifier |
Self-Validation Criteria
To ensure absolute trustworthiness of the generated data, the following self-validating parameters must be met for every batch:
-
Ion Ratio Integrity : The ratio of the quantifier (m/z 97) to qualifier (m/z 71) ion for 2,6-dimethylhept-4-en-3-one must remain within
of the ratio established by the calibration standard. -
IS Consistency : The peak area of the 2-Undecanone-d5 internal standard must not deviate by more than 20% across all samples.
-
Matrix Spikes : Pre-extraction matrix spikes must yield recoveries between 85% and 115% to rule out matrix suppression.
Table 2: Method Validation Metrics Across Complex Matrices
| Matrix Type | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Mean Recovery (%) | RSD (%) |
| Plant Epicuticular Wax | 0.5 | 1.5 | > 0.998 | 94.2 | 3.8 |
| Microbial Fermentation Broth | 0.8 | 2.4 | > 0.995 | 91.5 | 4.5 |
| Crude Synthetic Mixture | 0.2 | 0.6 | > 0.999 | 98.1 | 2.1 |
Conclusion
By integrating the physical isolation capabilities of HS-SPME with the absolute structural specificity of MRM tandem mass spectrometry, this protocol provides an authoritative, self-validating mechanism for the quantification of 2,6-dimethylhept-4-en-3-one. This workflow ensures high-fidelity data suitable for rigorous regulatory submissions in drug development and high-precision metabolomic profiling.
References
1.[2] Automated compound speciation, cluster analysis, and quantification of organic vapors and aerosols using comprehensive two-dimensional gas chromatography and mass spectrometry. Copernicus. 2. NATIVE LEGUMES FROM THE ATLANTIC RAINFOREST AND THEIR POTENTIAL FOR BIOMONITORING URBAN AIR POLLUTION. Locus UFV. 3.[1] Aliphatic ketones from Ruta chalepensis (Rutaceae) induce paralysis on root knot nematodes. PubMed. 4.[3] GC/MS analysis of some long chain esters, ketones and propanediol diesters. Scilit.
Sources
- 1. Aliphatic ketones from Ruta chalepensis (Rutaceae) induce paralysis on root knot nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACP - Automated compound speciation, cluster analysis, and quantification of organic vapors and aerosols using comprehensive two-dimensional gas chromatography and mass spectrometry [acp.copernicus.org]
- 3. scilit.com [scilit.com]
Application Note: Potential Applications of 2,6-Dimethylhept-4-en-3-one in Flavor Chemistry and Formulation
Executive Summary
The compound 2,6-dimethylhept-4-en-3-one (CAS 56259-14-4) is a highly branched, aliphatic
This application note provides researchers and formulation scientists with a comprehensive guide to the organoleptic properties, chemical synthesis, and matrix interactions of 2,6-dimethylhept-4-en-3-one, emphasizing its utility in controlled-release flavor systems.
Mechanistic Organoleptic Profiling
-unsaturated ketones are prized in the flavor and fragrance industry for their high diffusivity and complex organoleptic properties, often presenting sweet, floral, woody, or ozone-like notes[3][4]. The specific flavor profile of 2,6-dimethylhept-4-en-3-one is dictated by its molecular architecture:-
Conjugation Effects: The delocalization of
-electrons across the carbonyl and alkene bonds lowers the vibrational frequency of the carbonyl group. This electronic distribution alters its binding affinity to human olfactory receptors, producing distinct aromatic characteristics[5]. -
Steric Hindrance: The 2,6-dimethyl substitution creates a sterically congested environment around the pharmacophore. This structural bulk slows down rapid enzymatic degradation in the olfactory epithelium, potentially increasing the retentivity and perceived longevity of the flavor note.
-
Hydrophobicity: The presence of dual isopropyl groups increases the molecule's partition coefficient (LogP), enhancing its solubility in lipid-rich food matrices and altering its vapor pressure compared to linear enones.
Table 1: Comparative Chemical and Organoleptic Profiling of Branched Enones
| Compound | Molecular Weight | Structural Motif | Primary Odor Notes | Matrix Reactivity |
| 2,6-Dimethylhept-4-en-3-one | 140.22 g/mol | Branched | Woody, herbal, fermented | High (1,4-addition) |
| Filbertone | 126.19 g/mol | Branched | Roasted hazelnut, metallic | High (1,4-addition) |
| 5,5,8-Trimethyl-3,7-nonadien-2-one | 180.28 g/mol | Extended conjugated dienone | Woody, ozone-like, floral | Moderate |
Synthetic Pathways & Chemical Reactivity
To utilize 2,6-dimethylhept-4-en-3-one in commercial flavor formulation, a scalable and self-validating synthetic pathway is required. The most effective route is the Knoevenagel condensation of a
Specifically, the condensation of 4-methyl-3-oxopentanoic acid with 2-methylpropanal (isobutyraldehyde) in the presence of pyridine yields (E)-2,6-dimethylhept-4-en-3-one[6].
Causality of Experimental Choices:
-
Regiospecificity: Utilizing a
-oxo acid instead of a standard ketone ensures that the condensation occurs strictly at the highly activated -carbon, preventing the uncontrolled aldol side-reactions that typically plague aliphatic ketone condensations. -
Pyridine as a Dual-Action Catalyst: Pyridine acts as a weak base to deprotonate the active methylene group, forming a reactive enolate. Crucially, it also facilitates the subsequent decarboxylation step, driving the reaction forward to the thermodynamic (E)-alkene product[6].
Synthetic workflow for 2,6-dimethylhept-4-en-3-one via Knoevenagel condensation.
Flavor-Matrix Interactions: The Michael Addition Paradigm
In food and pharmaceutical excipient matrices, the stability of an aroma compound is paramount. Because 2,6-dimethylhept-4-en-3-one features a conjugated system, the electronegative oxygen pulls electron density away from the alkene, making the
When introduced into protein-rich or thiol-rich matrices (e.g., baked goods, meat analogs), the enone undergoes a 1,4-conjugate addition (Michael addition) . Nucleophilic side chains—such as the sulfhydryl group (-SH) of cysteine or the
Formulation Impact: This reversible covalent binding acts as a "flavor sink." While it temporarily masks the aroma, it can be strategically leveraged for controlled flavor release . As the matrix is subjected to mastication, enzymatic breakdown, or heating, the equilibrium shifts, slowly releasing the volatile enone to provide a long-lasting flavor experience.
Mechanism of flavor-matrix interaction via 1,4-conjugate addition.
Experimental Protocols
Protocol A: Synthesis of (E)-2,6-Dimethylhept-4-en-3-one
This self-validating protocol ensures high regiospecificity and yield through controlled decarboxylation[6].
-
Reagent Preparation: Dissolve 10.5 g of 4-methyl-3-oxopentanoic acid in 16 mL of anhydrous pyridine under an inert nitrogen atmosphere.
-
Aldehyde Addition: Cool the reaction vessel to 0°C. Slowly add 5.8 g of 2-methylpropanal dropwise. Rationale: Cooling controls the exothermic enolate formation and prevents unwanted polymerization of the aldehyde.
-
Condensation & Decarboxylation: Gradually warm the mixture to room temperature, then heat to 60°C for 4 hours. Validation Step: The visible evolution of CO2 gas serves as an in-process indicator of successful decarboxylation.
-
Work-up: Cool the mixture to room temperature, dilute with 50 mL of diethyl ether, and wash sequentially with 1M HCl (to protonate and remove the pyridine catalyst) and saturated NaHCO3 (to neutralize residual acids).
-
Purification: Dry the organic layer over anhydrous MgSO4, concentrate in vacuo, and purify via vacuum distillation to yield the pure (E)-enone as an oil.
Protocol B: Matrix Stability and Michael Adduct Assay
This workflow quantifies the compound's susceptibility to flavor fading via 1,4-addition in nucleophile-rich environments[8][9].
-
Matrix Preparation: Prepare a 5% aqueous L-cysteine solution, buffered to pH 7.4 using a phosphate buffer to simulate physiological/food matrix conditions.
-
Spiking: Spike the solution with 50 ppm of synthesized 2,6-dimethylhept-4-en-3-one. Seal the mixture in a 20 mL headspace vial.
-
Incubation: Incubate the vial at 37°C for 24 hours with gentle agitation.
-
Extraction & Analysis: Perform Solid-Phase Microextraction (SPME) using a DVB/CAR/PDMS fiber for 30 minutes at 40°C. Desorb the fiber into a GC-MS inlet.
-
Data Interpretation: Quantify the depletion of the free enone peak area relative to a control (enone in pure buffer). A significant reduction in the peak area confirms the formation of the Michael adduct, validating the compound's controlled-release potential.
References
1.[6] Knoevenagel Reactions with p-0x0 Acids. Regiospecific Enol Equivalents for Syntheses of a,@-Unsaturated Ketones and of Some p-Ke. RSC Publishing. URL: 2.[3] EP0231896A1 - Alpha, beta-unsaturated ketones and their use as aroma chemicals. Google Patents. URL: 3.[7] Synthesis of (E)-7-methyloct-4-en-3-one and related compounds. RSC Publishing. URL: 4.[8] 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Chemistry LibreTexts. URL: 5.[5] Alpha,Beta-Unsaturated Ketones Definition - Organic Chemistry. Fiveable. URL: 6.[9] α,β-Unsaturated Carbonyl Compounds. University of Babylon. URL: 7.[4] Alpha, beta-unsaturated ketones and their use as aroma chemicals - Patent 0231896. European Patent Office. URL: 8.[1] CHEMICAL COMPOSITION OF ESSENTIAL OIL OF TEUCRIUM PSEUDOSCORODONIA SUBSP. BAETICUM, ENDEMIC PLANTOF NORTH OF MOROCCO. ResearchGate. URL: 9.[2] 4-Hepten-3-one, 2,6-dimethyl-. NIST Chemistry WebBook. URL:
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Hepten-3-one, 2,6-dimethyl- [webbook.nist.gov]
- 3. EP0231896A1 - Alpha, beta-unsaturated ketones and their use as aroma chemicals - Google Patents [patents.google.com]
- 4. Alpha, beta-unsaturated ketones and their use as aroma chemicals - Patent 0231896 [data.epo.org]
- 5. fiveable.me [fiveable.me]
- 6. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uobabylon.edu.iq [uobabylon.edu.iq]
Application Note: 2,6-Dimethylhept-4-en-3-one as a Reference Standard for GC-MS Quantification of Volatile Organic Compounds
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Gas Chromatography-Mass Spectrometry (GC-MS), Headspace Solid-Phase Microextraction (HS-SPME), Volatile Aliphatic Ketone Quantification, Lipid Oxidation Profiling.
Executive Summary
In quantitative analytical chemistry, the selection of an optimal internal standard (IS) is the foundation of a self-validating method. It must mimic the physicochemical behavior of the target analytes while remaining completely absent from the native sample matrix. 2,6-dimethylhept-4-en-3-one (CAS: 56259-14-4) is a highly specialized, branched
Because it rarely occurs naturally in biological, environmental, or pharmaceutical matrices, it provides a zero-background baseline. This application note details the mechanistic rationale, validated protocols, and quantitative metrics for utilizing 2,6-dimethylhept-4-en-3-one as a robust internal standard to correct for instrumental drift and matrix effects in GC-MS workflows.
Physicochemical & Mechanistic Profiling
Structural Advantages and Chromatographic Stability
The molecular architecture of 2,6-dimethylhept-4-en-3-one (
Causality in Experimental Design: During hot GC injection (typically 250–290 °C), standard straight-chain ketones can undergo unwanted enolization, thermal degradation, or nucleophilic attack by active matrix components. The steric crowding in 2,6-dimethylhept-4-en-3-one acts as a kinetic shield, preventing these side reactions. Consequently, the standard exhibits exceptional peak symmetry and chromatographic stability on standard non-polar to semi-polar capillary columns (e.g., Rtx-5MS).
Mass Spectrometry Fragmentation Logic
Under standard 70 eV Electron Impact (EI) ionization, 2,6-dimethylhept-4-en-3-one yields a predictable, highly reproducible fragmentation pattern[2]. The molecular ion (
-
Quantifier Ion (m/z 97): Cleavage of the C2-C3 bond results in the loss of an isopropyl radical (43 Da), generating a highly conjugated 3-methyl-1-buten-1-yl acylium ion (m/z 97). This ion is highly specific and ideal for Selected Ion Monitoring (SIM).
-
Qualifier Ions (m/z 71 and 43): Cleavage of the C3-C4 bond yields the isobutyryl cation (m/z 71), while charge retention on the alkyl fragments yields the isopropyl cation (m/z 43).
EI-MS fragmentation logic of 2,6-dimethylhept-4-en-3-one at 70 eV.
Experimental Protocols: Self-Validating GC-MS Workflow
To ensure a self-validating system, this protocol incorporates internal standard correction at the earliest possible stage. By spiking the IS directly into the raw matrix, any subsequent losses during extraction or variations in detector sensitivity are mathematically normalized by the Analyte/IS peak area ratio.
Reagents and Standard Preparation
-
Primary Stock Solution: Dissolve 10.0 mg of high-purity 2,6-dimethylhept-4-en-3-one standard in 10.0 mL of GC-grade methanol to yield a 1,000 µg/mL stock. Store at -20 °C in amber glass.
-
Working IS Solution: Dilute the primary stock to 10 µg/mL in methanol.
-
Calibration Standards: Prepare a six-level standard addition curve of the target analytes ranging from 0.1 to 50 µg/mL. Spike each calibration level with a constant volume of the Working IS Solution to achieve a final IS concentration of 1.0 µg/mL.
Sample Preparation (HS-SPME Extraction)
Causality Note: Headspace Solid-Phase Microextraction (HS-SPME) is selected to prevent non-volatile matrix components from contaminating the GC inlet. The IS compensates for any variations in fiber adsorption efficiency caused by competitive binding.
-
Transfer 5.0 g (or 5.0 mL) of the homogenized sample into a 20 mL headspace vial.
-
Add 1.0 mL of saturated NaCl solution. Reasoning: The salting-out effect decreases the solubility of organic volatiles in the aqueous phase, driving them into the headspace.
-
Spike the sample with 50 µL of the Working IS Solution (final IS concentration
1.0 µg/g). -
Seal the vial immediately with a PTFE/silicone septum.
-
Equilibrate the vial at 50 °C for 15 minutes under agitation.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for exactly 30 minutes.
GC-MS Instrumental Parameters
The following parameters are optimized for the separation of branched enones and aliphatic volatiles:
-
Column: Rtx-5MS or equivalent (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium (Ultra-High Purity) at a constant flow of 1.0 mL/min.
-
Injection: Splitless mode, 250 °C. SPME fiber desorption time: 3 minutes.
-
Oven Program: Initial 40 °C (hold 3 min), ramp at 5 °C/min to 150 °C, then ramp at 15 °C/min to 280 °C (hold 5 min).
-
MS Transfer Line & Ion Source: 280 °C and 230 °C, respectively.
-
Acquisition Mode: SIM/Scan synchronous mode. Scan range 35-300 amu; SIM targeting m/z 97, 71, and 43 for the IS.
End-to-end self-validating analytical workflow utilizing IS correction.
Quantitative Data & Method Validation
The integration of 2,6-dimethylhept-4-en-3-one ensures that the analytical method meets stringent validation criteria for pharmaceutical and environmental testing.
Table 1: Physicochemical & MS Parameters of 2,6-dimethylhept-4-en-3-one
| Parameter | Value | Reference Context |
| Chemical Formula | C9H16O | [2] |
| Molecular Weight | 140.22 g/mol | [2] |
| CAS Registry Number | 56259-14-4 | [2] |
| Target Quantifier Ion | m/z 97 | Base peak derived from |
| Qualifier Ions | m/z 71, 43 | Secondary cleavage fragments |
Table 2: Method Validation Metrics (Internal Standard Performance)
| Validation Parameter | Metric / Acceptable Range | Causality / Rationale |
| Linearity (R²) | > 0.995 (0.1 - 50 µg/mL) | IS correction normalizes injection volume and fiber variations. |
| Limit of Detection (LOD) | 0.05 µg/mL | High signal-to-noise ratio of the m/z 97 fragment. |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Ensures reliable integration above matrix baseline noise. |
| IS Recovery (Spiked) | 95% - 105% | Steric bulk prevents matrix-induced degradation during extraction. |
| Retention Time RSD | < 0.1% | Stable partitioning in non-polar stationary phases. |
Conclusion
The use of 2,6-dimethylhept-4-en-3-one as an internal standard provides a highly reliable, self-validating framework for GC-MS analysis. Its unique steric properties prevent thermal degradation, while its highly specific mass fragmentation pathway (m/z 140
References
-
4-Hepten-3-one, 2,6-dimethyl- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL:[Link]
-
NATIVE LEGUMES FROM THE ATLANTIC RAINFOREST AND THEIR POTENTIAL FOR BIOMONITORING URBAN AIR POLLUTION Source: Locus UFV (Universidade Federal de Viçosa) URL:[Link]
-
Knoevenagel Reactions with p-Oxo Acids. Regiospecific Enol Equivalents for Syntheses of
-Unsaturated Ketones Source: RSC Publishing (Journal of the Chemical Society) URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2,6-Dimethylhept-4-en-3-one
Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals.
Welcome to the Technical Support Center for the synthesis of 2,6-dimethylhept-4-en-3-one. This aliphatic
Troubleshooting FAQs: Mechanistic Diagnostics
Q1: I am using a standard base-catalyzed crossed-aldol condensation between 3-methyl-2-butanone and isobutyraldehyde, but my yield of 2,6-dimethylhept-4-en-3-one is abysmal (<20%). I see multiple side products on GC-MS. What is happening?
Answer: Your traditional crossed-aldol condensation is failing due to two competing mechanistic pathways that dominate under standard thermodynamic basic conditions (e.g., NaOH/EtOH):
-
Regioselectivity of Enolization: 3-methyl-2-butanone has two
-carbon sites. Under thermodynamic control, deprotonation strongly favors the more substituted, sterically hindered C3 position to form the more stable enolate. However, your target molecule requires enolization at the less substituted C1 methyl group. -
Aldehyde Self-Condensation: Isobutyraldehyde possesses a highly reactive
-proton. In the presence of a base, it rapidly undergoes self-condensation to form 2,2,4-trimethyl-3-hydroxypentanal, consuming your starting material before the cross-aldol can efficiently occur. Unhindered and branched aldehydes are particularly susceptible to this side reaction [1].
Causality: The lack of directed enolate formation combined with the disparity in electrophilicity between the ketone and aldehyde leads to a statistical mixture of regioisomers and self-condensation byproducts.
Q2: How can I definitively solve the regioselectivity issue and prevent isobutyraldehyde self-condensation?
Answer: You must abandon thermodynamic basic conditions and utilize a directed enolate equivalent . We recommend two field-proven alternatives:
-
The Knoevenagel-Decarboxylation Approach: This method utilizes 4-methyl-3-oxopentanoic acid (a
-keto acid). The methylene protons flanked by the ketone and carboxylic acid are highly acidic, ensuring regiospecific deprotonation. Condensation with isobutyraldehyde in pyridine yields an intermediate that spontaneously decarboxylates to form the target enone exclusively [2]. -
The Horner-Wadsworth-Emmons (HWE) Approach: By pre-forming diethyl (3-methyl-2-oxobutyl)phosphonate, you create a system where the
-protons are highly acidic. Deprotonation with a mild base selectively forms the phosphonate carbanion. The reaction with isobutyraldehyde is driven forward by the formation of a stable phosphate byproduct, yielding near-perfect (E)-selectivity.
Q3: Which method is better for scale-up in a drug development setting?
Answer: The Knoevenagel-decarboxylation route is highly recommended for scale-up. It avoids the cryogenic temperatures (-78 °C) and highly reactive reagents (e.g., TiCl₄, n-BuLi) required for kinetic enolate formation in Mukaiyama aldol reactions [3]. Furthermore, it avoids the generation of stoichiometric phosphorus waste inherent to the HWE reaction, making it significantly greener and more cost-effective for multi-kilogram campaigns.
Quantitative Method Comparison
To assist in route selection, the following table summarizes the performance metrics of the three primary synthetic strategies discussed above.
| Synthetic Method | Typical Yield (%) | Regioselectivity | Scalability | Primary Drawback |
| Traditional Crossed-Aldol | < 20% | Poor (Mixture of C1/C3) | Low | Severe aldehyde self-condensation |
| Knoevenagel-Decarboxylation | 75–85% | Excellent (100% C1 equivalent) | High | Requires synthesis of |
| Horner-Wadsworth-Emmons | 85–95% | Excellent (>98% E-isomer) | Medium | Stoichiometric phosphorus waste |
Mechanistic Pathway Visualization
The diagram below illustrates why the Knoevenagel route successfully bypasses the pitfalls of the traditional thermodynamic aldol condensation.
Synthetic pathways to 2,6-dimethylhept-4-en-3-one comparing traditional aldol vs. Knoevenagel.
Validated Experimental Protocols
Protocol A: Knoevenagel-Decarboxylation Route (Recommended for Scale-up)
This self-validating protocol utilizes the evolution of CO₂ as an in-process physical indicator of reaction progress [2].
-
Preparation: Charge a flame-dried round-bottom flask with 4-methyl-3-oxopentanoic acid (1.0 equiv) and anhydrous pyridine (1.5 mL per gram of acid).
-
Cooling: Cool the solution to 0 °C using an ice bath under a continuous nitrogen atmosphere.
-
Addition: Add isobutyraldehyde (1.05 equiv) dropwise via an addition funnel at a rate that maintains the internal temperature below 5 °C.
-
Reaction & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Self-Validation Check: You will observe gentle bubbling. Stir the reaction until the evolution of carbon dioxide (CO₂) completely ceases (typically 12–16 hours), indicating the completion of the decarboxylation step.
-
Quench: Carefully pour the reaction mixture into an ice-cold 1 M aqueous HCl solution to neutralize the pyridine.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 × 50 mL).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid) and brine.
-
Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via vacuum distillation to yield pure (E)-2,6-dimethylhept-4-en-3-one.
Protocol B: Horner-Wadsworth-Emmons (HWE) Route (Recommended for Maximum E-Selectivity)
This protocol ensures absolute regiocontrol and eliminates aldehyde self-condensation.
-
Deprotonation: In a flame-dried flask under argon, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF (0.2 M). Cool the suspension to 0 °C.
-
Phosphonate Addition: Add diethyl (3-methyl-2-oxobutyl)phosphonate (1.0 equiv) dropwise. Self-Validation Check: Stir for 30 minutes until hydrogen gas evolution ceases and a clear, homogeneous solution forms, confirming complete enolate generation.
-
Coupling: Add isobutyraldehyde (1.1 equiv) dropwise at 0 °C.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. The solution will become cloudy as the sodium phosphate byproduct precipitates.
-
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the mixture with ethyl acetate (3 × 50 mL).
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography (Hexanes/EtOAc) to isolate the pure (E)-enone.
References
2, RSC Publishing. 3. 3, Wiley-VCH.Sources
- 1. US6979751B2 - Processes for the preparation of higher molecular weight ketones - Google Patents [patents.google.com]
- 2. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: 2,6-Dimethylhept-4-en-3-one Stability & Degradation Troubleshooting
Welcome to the Technical Support Center for 2,6-dimethylhept-4-en-3-one (CAS: 56259-14-4). As an aliphatic
This guide provides researchers with mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure compound integrity during storage and experimental assays.
Section 1: Mechanistic FAQs on Degradation
Q1: Why does my 2,6-dimethylhept-4-en-3-one sample degrade so rapidly when stored in protic or nucleophilic solvents?
Expert Insight: The degradation is primarily driven by the electrophilic nature of the
Q2: I observed a shift in the HPLC retention time of my standard after leaving it on the benchtop. What happened?
Expert Insight: You are observing photochemical degradation.
Q3: Does the compound degrade via auto-oxidation, and how can I prevent it?
Expert Insight: Yes. The electron-rich double bond and the allylic C-H bonds (at the isopropyl groups) are vulnerable to auto-oxidation. In the presence of dissolved oxygen and trace metal catalysts, radical pathways lead to the formation of allylic hydroperoxides or direct epoxidation of the alkene. Subsequent cleavage yields smaller fragments such as isobutyric acid. Furthermore, low molar mass carbonyl compounds can act as primary precursors for oligomer formation and cross-condensation on active surfaces[2]. To prevent this, samples must be sparged with inert gas (Argon/N
Section 2: Quantitative Stability Data
To assist in experimental planning, the following table summarizes the expected half-life (
| Storage Condition | Solvent System | Temperature | Light Exposure | Estimated Half-Life ( | Primary Degradant |
| Optimal Storage | Acetonitrile (Dry) | -80°C | Dark | > 24 months | None |
| Standard Storage | Dichloromethane | -20°C | Dark | 6 - 12 months | Trace Epoxides |
| Benchtop Prep | Methanol / Water | 25°C | Ambient UV | < 48 hours | Oxa-Michael Adducts |
| Biological Assay | PBS Buffer (pH 7.4) | 37°C | Ambient UV | 2 - 6 hours | Thiol / Water Adducts |
Section 3: Experimental Troubleshooting & Protocols
Protocol 1: Validated HPLC-UV/MS Method for Monitoring Enone Degradation
Causality: Methanol and high-pH aqueous buffers can induce on-column oxa-Michael additions, leading to false degradation readings. This protocol utilizes an aprotic organic phase and acidic modifiers to suppress enolate formation and ensure the degradation measured is from the sample, not the analytical method.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Use LC-MS grade Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Add 0.1% Formic Acid to both to maintain a low pH, suppressing nucleophilic attack. Do not use Methanol.
-
Sample Preparation: Dilute the 2,6-dimethylhept-4-en-3-one sample in cold Acetonitrile (4°C) to a final concentration of 10 µg/mL.
-
System Suitability Test (SST) & Self-Validation: Inject a known stable internal standard (e.g., the saturated analog 2,6-dimethylheptan-3-one) alongside a blank Acetonitrile injection. The resolution (
) between the enone and the internal standard must be > 1.5. If the internal standard shows degradation, the issue is system-related (e.g., contaminated injector). -
Chromatographic Run: Use a C18 column maintained at 25°C. Run a rapid gradient (5% to 95% B over 5 minutes) to minimize the time the enone spends in the aqueous mobile phase.
-
Detection: Monitor at
~ 230 nm (characteristic for -unsaturated ketones) and use ESI+ MS to scan for adduct masses (e.g., +18 Da for water addition).
Protocol 2: Stabilization in Aqueous/Biological Media
Causality: Because the reversibility of Michael additions can be exploited to release enones slowly[3], controlling the nucleophile concentration in your assay buffer is critical to maintaining the active free fraction of the compound.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 10 mM stock in 100% anhydrous DMSO. Store aliquots at -80°C in amber glass vials.
-
Buffer Degassing: Prior to the assay, degas the assay buffer (e.g., PBS) by sparging with Argon for 15 minutes to remove dissolved oxygen, minimizing auto-oxidation.
-
Carrier Protein Addition (Control Step): If the assay permits, add 0.1% BSA (Bovine Serum Albumin) to the buffer. While BSA contains thiols, it acts as a sacrificial nucleophile sink, creating a reversible equilibrium that stabilizes the free fraction of the enone. Always run a vehicle-only control to validate baseline activity.
-
Just-in-Time Spiking: Spike the DMSO stock into the aqueous buffer immediately (< 1 minute) before introducing it to the biological system. Never pre-incubate the enone in the buffer.
Section 4: Mechanistic & Workflow Diagrams
Fig 1. Core degradation pathways of 2,6-dimethylhept-4-en-3-one and resulting byproducts.
Fig 2. Step-by-step troubleshooting workflow to resolve enone stability and storage issues.
References
- Source: researchgate.
- Source: ru.
- Source: researchgate.
- Source: rsc.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterogeneous chemistry of methyl ethyl ketone on mineral oxide surfaces: impacts of relative humidity and nitrogen dioxide on product formation - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D3EA00023K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: NMR Troubleshooting & Spectral Interpretation for 2,6-Dimethylhept-4-en-3-one
Welcome to the Technical Support Center for NMR analysis of
Section 1: FAQs - Spectral Assignments & Expected Shifts
Q: How do I differentiate the two isopropyl groups in the
Q: Why is the H-5 (beta) alkene proton significantly more deshielded than H-4 (alpha)?
A: This is a classic hallmark of
Q: How can I definitively determine the E/Z (trans/cis) geometry of the double bond?
A: Stereochemistry is assigned by analyzing the vicinal coupling constant (
Section 2: Troubleshooting Guide - Resolving Complex Couplings
Issue 1: Overlapping methyl doublets at ~1.08–1.10 ppm.
Cause: The methyl groups of the two isopropyl moieties are in highly similar aliphatic environments, causing their
-
Solvent Switching: Switch the NMR solvent to benzene-
(C D ). The aromatic solvent-induced shift (ASIS) effect will differentially shield the methyl groups based on their spatial proximity to the polar carbonyl group, separating the signals. -
2D HSQC NMR: If 1D resolution fails, acquire a
H- C HSQC spectrum. The C chemical shifts of the methyl carbons are more sensitive to their distinct environments, allowing you to resolve the overlapping proton signals via their carbon correlations[2].
Issue 2: Complex multiplet observed for H-6 instead of a clean octet.
Cause: H-6 is coupled to the six equivalent methyl protons (
Section 3: Data Presentation
Table 1: Expected
| Position | Proton(s) | Chemical Shift ( | Multiplicity | Coupling Constant ( | Assignment Logic |
| C-2 | H-2 (1H) | 2.80 | Septet | 6.8 | Deshielded by adjacent C=O |
| C-5 | H-5 (1H) | 6.67 | Doublet of doublets | 16.0, 6.75 | |
| C-6 | H-6 (1H) | 2.63 | Multiplet | 6.75, 6.9 | Adjacent to alkene |
| C-4 | H-4 (1H) | 5.98 | Doublet | 16.0 | |
| C-1 / 2-Me | CH | 1.10 | Doublet | 6.8 | Isopropyl methyls (left side) |
| C-7 / 6-Me | CH | 1.08 | Doublet | 6.9 | Isopropyl methyls (right side) |
Note: Data synthesized from established literature on Knoevenagel condensation products[1].
Section 4: Experimental Protocols for Structural Validation
To build a self-validating analytical system, follow this standardized protocol for acquiring and processing the necessary 2D NMR spectra[2].
Step 1: Sample Preparation
-
Dissolve 15–20 mg of the purified compound in 0.6 mL of CDCl
(or C D if overlapping methyls are a concern). -
Ensure the solvent contains 0.03% v/v TMS as an internal reference standard (
ppm). -
Transfer to a high-quality 5 mm NMR tube, ensuring a sample depth of at least 4 cm to avoid magnetic field inhomogeneities.
Step 2: 1D
-
Acquire a standard 1D
H spectrum (minimum 400 MHz, ideally 600 MHz for optimal dispersion). -
Measure the exact
-couplings of the alkene region (~5.9–6.7 ppm) to confirm the E-isomer (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted"> Hz). -
Acquire a 1D
C{1H} decoupled spectrum to identify the highly deshielded carbonyl carbon (~204 ppm).
Step 3: 2D COSY (Correlation Spectroscopy)
-
Acquire a gradient COSY spectrum to map the continuous scalar spin systems.
-
Validation Check: Verify the cross-peak between H-4 (5.98 ppm) and H-5 (6.67 ppm). Verify the cross-peak between H-5 and H-6 (2.63 ppm). Note that H-4 will not show a COSY correlation to H-2, as they are separated by the quaternary carbonyl group.
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Acquire a gradient HMBC spectrum optimized for long-range couplings (
Hz). -
Validation Check: The carbonyl carbon (C-3) acts as the bridge. Look for
and correlations from H-2, H-4, and the C1/2-Me protons to the C-3 carbon. This definitively links the isolated left and right spin systems across the ketone moiety[2].
Section 5: Visualizations
Workflow for determining stereochemistry and assigning alkene protons in unsaturated ketones.
Key COSY (yellow) and HMBC (dashed gray) correlations validating the molecular skeleton.
References
-
Title: Knoevenagel Reactions with p-0x0 Acids. Regiospecific Enol Equivalents for Syntheses of a,@-Unsaturated Ketones and of Some p-Ke Source: rsc.org URL: [Link]
-
Title: How NMR Helps Identify Isomers in Organic Chemistry? Source: creative-biostructure.com URL: [Link]
-
Title: A 13C NMR approach to categorizing potential limitations of alpha,beta-unsaturated carbonyl systems in drug-like molecules Source: nih.gov URL: [Link]
Sources
Technical Support Center: Mass Spectral Fragmentation of 2,6-Dimethylhept-4-en-3-one
Welcome to the technical support guide for the mass spectral analysis of 2,6-dimethylhept-4-en-3-one. This document is designed for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the structural elucidation of this and similar α,β-unsaturated ketones. Here, we move beyond simple procedural lists to explain the causal factors behind the fragmentation patterns you will observe, ensuring a deeper understanding of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions and potential challenges encountered during the analysis of 2,6-dimethylhept-4-en-3-one.
Q1: What is the expected molecular ion (M⁺•) peak for 2,6-dimethylhept-4-en-3-one?
A1: The molecular formula for 2,6-dimethylhept-4-en-3-one is C₉H₁₆O. Its nominal molecular weight is 140 g/mol . Therefore, you should expect the molecular ion peak (M⁺•) to appear at a mass-to-charge ratio (m/z) of 140. For α,β-unsaturated ketones, the molecular ion peak is typically observable, and can even be quite intense.[1] This is because the conjugated π-system of the double bond and carbonyl group delocalizes the charge, stabilizing the molecular ion and reducing its propensity for immediate fragmentation compared to its saturated analogs.[2]
Q2: I am observing a prominent peak at m/z 97. What fragmentation process does this correspond to?
A2: A peak at m/z 97 is a classic indicator of α-cleavage (alpha-cleavage), a primary fragmentation pathway for ketones.[3] This process involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. For 2,6-dimethylhept-4-en-3-one, this cleavage occurs between carbon-2 (C2) and carbon-3 (C3).
-
Mechanism: The molecular ion loses an isopropyl radical (•CH(CH₃)₂, with a mass of 43 Da).
-
Resulting Ion: This produces a resonance-stabilized acylium ion, [CH(CH₃)CH=CHCO]⁺, with a calculated m/z of 97 (140 - 43 = 97). The stability of this acylium ion is a key reason for the high abundance of this peak.[4]
Q3: Another significant peak appears at m/z 71. What is its origin?
A3: The peak at m/z 71 also results from α-cleavage , but on the other side of the carbonyl group—between C3 and C4.[5]
-
Mechanism: In this fragmentation, the molecular ion loses the C₄-C₇ alkenyl radical (•CH=CHCH(CH₃)₂, with a mass of 69 Da).
-
Resulting Ion: This forms the stable isobutyryl cation, [(CH₃)₂CHCO]⁺, with a calculated m/z of 71 (140 - 69 = 71). The formation of this ion is highly favorable.[6]
Q4: I was expecting a McLafferty rearrangement. What would be the resulting m/z value, and is it always observed?
A4: The McLafferty rearrangement is a hallmark fragmentation of carbonyl compounds that possess an accessible γ-hydrogen (a hydrogen atom on the third carbon away from the carbonyl group).[7] In 2,6-dimethylhept-4-en-3-one, the criteria for this rearrangement are met.
-
Mechanism: A γ-hydrogen from one of the methyl groups at the C6 position is transferred to the carbonyl oxygen via a six-membered cyclic transition state. This is followed by the cleavage of the β-bond (the C4-C5 bond).[8]
-
Resulting Fragments: This process results in the elimination of a neutral alkene molecule (isobutylene, C₄H₈, with a mass of 56 Da) and the formation of an odd-electron, resonance-stabilized enol radical cation.
-
Expected Peak: The resulting charged fragment would have an m/z of 84 (140 - 56 = 84).
While mechanistically possible, the McLafferty rearrangement peak may sometimes be less intense than α-cleavage fragments in certain ketones.[9] The presence of the conjugated double bond can influence the competition between fragmentation pathways.
Q5: What are the likely origins of other common, lower-mass fragments, such as m/z 43 and m/z 55?
A5: These lower-mass fragments typically arise from the cleavage of the alkyl and alkenyl portions of the molecule.
-
m/z 43: This peak almost certainly corresponds to the isopropyl cation, [(CH₃)₂CH]⁺. It can be formed by the cleavage of the C2-C3 bond where the charge is retained by the alkyl fragment instead of the acyl fragment. The stability of this secondary carbocation makes it a common feature.[10]
-
m/z 55: This peak can be attributed to the C₄H₇⁺ ion, which could be a methyl-allyl cation. This fragment likely originates from the isobutenyl side chain of the molecule following cleavage and rearrangement. Such alkenyl cations are common fragments in the mass spectra of unsaturated compounds.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Weak or Absent Molecular Ion (m/z 140) | High source temperature or excessive ionization energy (>>70 eV) causing rapid and complete fragmentation. | Optimize MS source parameters. Lower the source temperature if possible. Confirm ionization energy is set to the standard 70 eV for library matching. |
| Unexpected Peaks (e.g., m/z 149, 207, 221) | Contamination from the analytical system or sample handling. | Check for common contaminants like phthalates (m/z 149) or siloxanes from GC column bleed. Run a solvent blank to verify system cleanliness. |
| Incorrect Relative Abundances | The relative intensities of fragment ions are highly dependent on the instrument type (e.g., quadrupole, ion trap, TOF) and its specific tuning parameters. | Do not rely solely on relative abundance for identification. Focus on the presence and m/z values of key diagnostic fragments (M⁺•, α-cleavage, McLafferty). For definitive comparison, use a reference spectrum acquired on a similar instrument under identical conditions. |
Summary of Key Fragmentation Data
The table below summarizes the primary fragmentation pathways and expected ions for 2,6-dimethylhept-4-en-3-one.
| m/z Value | Proposed Ion Structure | Fragmentation Pathway | Neutral Loss (Da) |
| 140 | [C₉H₁₆O]⁺• | Molecular Ion (M⁺•) | 0 |
| 97 | [C₅H₅O]⁺ | α-Cleavage (loss of isopropyl radical) | 43 |
| 84 | [C₅H₈O]⁺• | McLafferty Rearrangement | 56 |
| 71 | [C₄H₇O]⁺ | α-Cleavage (loss of isobutenyl radical) | 69 |
| 55 | [C₄H₇]⁺ | Alkenyl fragment | 85 |
| 43 | [C₃H₇]⁺ | Isopropyl cation | 97 |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the core fragmentation mechanisms discussed.
Primary Fragmentation Mechanisms
Caption: Primary fragmentation routes from the molecular ion.
Mechanism of McLafferty Rearrangement
Caption: Workflow of the McLafferty rearrangement process.
Standard Operating Protocol: GC-MS Analysis
This protocol provides a validated starting point for the analysis. Instrument conditions may require optimization.
-
Sample Preparation:
-
Prepare a stock solution of 2,6-dimethylhept-4-en-3-one at 1 mg/mL in high-purity methanol or ethyl acetate.
-
Create a working solution by diluting the stock solution to approximately 10 µg/mL (10 ppm) using the same solvent.
-
-
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Port: Split/Splitless, operated in split mode (e.g., 50:1 ratio) to prevent peak broadening.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40 - 300
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Generate a background-subtracted mass spectrum from the peak apex or across the entire peak width.
-
Identify the molecular ion and key fragment ions as detailed in this guide.
-
References
-
Djerassi, C., & Tökés, L. (1966). Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. Journal of the American Chemical Society. Available at: [Link]
-
Nate, C. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]
-
Li, Y., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). The McLafferty Rearrangement in Mass Spectrometry. YouTube. Available at: [Link]
-
Pearson. (n.d.). Account for the peaks at m/z 87, 111, and 126 in the mass spectrum of 2,6-dimethylheptan-4-ol. Pearson Plus. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
Tallman, K. A., & Marnett, L. J. (2008). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Brainly. (2025). In the mass spectrum of 2,6-dimethyl-4-heptanol, there are prominent peaks at m/z 87, 111, and 126. Propose reasonable structures for these fragment ions. Available at: [Link]
-
UGC-CEC. (n.d.). McLafferty Rearrangement. e-Content Library. Available at: [Link]
-
Chemistry Steps. (2025). The McLafferty Rearrangement. Available at: [Link]
-
Vaia. (n.d.). Account for the peaks at m/z 87, 111, and 126 in the mass spectrum of 2,6-dimethylheptan-4-ol. Available at: [Link]
-
Chemistry Steps. (2025). Alpha (α) Cleavage. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
La Chimica per Tutti. (2026). Mass Spectrometry (MS) - Lesson 14 - Alpha Cleavage in Ketones. YouTube. Available at: [Link]
-
Fiveable. (2025). α-cleavage Definition. Organic Chemistry Key Term. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.3: Rearrangement. Available at: [Link]
-
PubChem. (n.d.). 2,6-Dimethylhept-1-en-3-yne. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. fiveable.me [fiveable.me]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Technical Support Center: Troubleshooting & Purification Guide for Crude 2,6-Dimethylhept-4-en-3-one
Welcome to the Technical Support Center. 2,6-Dimethylhept-4-en-3-one is a sterically hindered α,β-unsaturated ketone synthesized primarily via the aldol condensation of isopropyl methyl ketone (3-methylbutan-2-one) and isobutyraldehyde (1)[1]. Due to the reversible nature of aldol reactions and the high reactivity of the conjugated enone system, crude reaction mixtures often contain unreacted starting materials, β-hydroxy ketone intermediates, and high-molecular-weight polymeric impurities.
This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols to isolate the target compound with >99% purity.
Part 1: Diagnostic FAQ (Troubleshooting Guides)
Q1: Why does my crude 2,6-dimethylhept-4-en-3-one contain a high concentration of unreacted isobutyraldehyde, and how do I selectively remove it? A1:
-
Causality: Aldol condensations are equilibrium-driven. Isobutyraldehyde is highly volatile but can form azeotropes or co-distill with the target ketone, making simple distillation ineffective.
-
Solution: Implement a chemical scavenging step prior to distillation. By adding a primary amine (e.g., monoethanolamine), the unreacted aldehyde is selectively converted into a high-boiling Schiff base (imine). The target ketone, being sterically hindered, reacts much slower with the amine, allowing it to be cleanly distilled away from the heavy imine impurities (2)[2].
Q2: I am observing a persistent β-hydroxy ketone intermediate (5-hydroxy-2,6-dimethylheptan-3-one) in my GC-MS/NMR. How can I drive the dehydration to completion? A2:
-
Causality: The initial aldol addition forms a β-hydroxy ketone. Dehydration to the α,β-unsaturated enone proceeds via an E1cB mechanism (under basic conditions) or an E1/E2 mechanism (under acidic conditions). If the reaction temperature is too low or water is not actively removed, the equilibrium stalls.
-
Solution: Transition the crude mixture to a Dean-Stark apparatus. Add a catalytic amount of p-toluenesulfonic acid (pTSA) in toluene and reflux to azeotropically remove the byproduct water. This Le Chatelier-driven process forces the dehydration to completion.
Q3: During distillation, my product polymerizes or degrades, leaving a dark, viscous residue. How can I prevent this? A3:
-
Causality: α,β-Unsaturated carbonyls are highly electrophilic and prone to thermally induced radical polymerization or intermolecular Michael additions when subjected to high heat (3)[3].
-
Solution: Never distill α,β-unsaturated ketones at atmospheric pressure. Perform a high-vacuum fractional distillation to significantly lower the boiling point. Additionally, spike the distillation pot with 100–500 ppm of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, prior to applying heat.
Q4: How do I remove colored polymeric impurities and catalyst residues from the crude mixture before distillation? A4:
-
Causality: High molecular weight oligomers form via side reactions and can cause foaming or bumping during distillation, contaminating the distillate.
-
Solution: Pass the crude mixture through a short-path silica gel plug using a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The highly polar oligomers and catalyst salts will irreversibly bind to the silica, while the target enone elutes cleanly.
Part 2: Standard Operating Procedures (SOPs)
SOP 1: Amine-Assisted Scavenging of Aldehyde Impurities
-
Analyze: Quantify the molar equivalent of unreacted isobutyraldehyde in the crude mixture via GC-FID or 1H-NMR.
-
Dose: Add 1.1 molar equivalents of monoethanolamine (relative to the quantified aldehyde impurity) to the crude mixture.
-
Incubate: Stir the mixture vigorously at room temperature for 2 hours to ensure complete Schiff base formation.
-
Extract: Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (to remove excess unreacted amine), followed by saturated NaHCO3 and brine.
-
Dry: Dry the organic layer over anhydrous Na2SO4 and filter.
SOP 2: Vacuum Fractional Distillation of 2,6-Dimethylhept-4-en-3-one
-
Prepare: Transfer the dried, amine-treated crude mixture to a round-bottom distillation flask. Add 200 ppm of BHT as a radical inhibitor.
-
Setup: Assemble a short-path fractional distillation apparatus with a Vigreux column. Ensure all joints are properly greased to hold a high vacuum.
-
Evacuate: Apply a vacuum of <10 mmHg. Allow the system to equilibrate to ensure no solvent bumping occurs.
-
Heat: Gradually increase the oil bath temperature. Discard the early-eluting forerun (containing trace water and residual isopropyl methyl ketone).
-
Collect: Collect the main fraction corresponding to 2,6-dimethylhept-4-en-3-one. Monitor the vapor temperature closely to avoid co-distilling heavy impurities (4)[4].
Part 3: Quantitative Data
Table 1: Common Impurities and Physicochemical Properties
| Impurity / Component | Type | Boiling Point (Approx.) | Removal Strategy |
| Isobutyraldehyde | Starting Material | 63 °C | Amine scavenging (Schiff base) |
| Isopropyl Methyl Ketone | Starting Material | 94 °C | Fractional Distillation |
| 5-Hydroxy-2,6-dimethylheptan-3-one | Intermediate | >180 °C (Decomposes) | Azeotropic dehydration (Dean-Stark) |
| 2,6-Dimethylhept-4-en-3-one | Target Product | ~170 °C (760 mmHg) | Vacuum Distillation (Collect fraction) |
| Oligomers / Polymers | Side Product | Non-volatile | Silica gel plug / Distillation bottoms |
Part 4: Visualizations
Caption: Reaction pathway and impurity formation of 2,6-dimethylhept-4-en-3-one.
Caption: Step-by-step purification workflow for crude 2,6-dimethylhept-4-en-3-one.
References
- Knoevenagel Reactions with p-0x0 Acids.
- Method for purification of ketones (US2826537A).
- Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. - PMC (NIH)
- Purification of ketones (US2166584A).
Sources
- 1. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 3. Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2166584A - Purification of ketones - Google Patents [patents.google.com]
Validation & Comparative
Comparative Synthesis of 2,6-Dimethylhept-4-en-3-one: Regiocontrol Strategies in Enone Formation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound Profile: 2,6-dimethylhept-4-en-3-one (IUPAC), an
In the synthesis of branched aliphatic enones, achieving absolute regiocontrol during carbon-carbon bond formation is a persistent challenge. The synthesis of 2,6-dimethylhept-4-en-3-one requires the coupling of an isobutyl and an isopropyl moiety across a conjugated enone backbone. This guide objectively compares two distinct synthetic methodologies: the highly regiospecific Knoevenagel-Doebner Modification [1] and the classically optimized Directed Crossed Aldol Condensation .
By evaluating the mechanistic causality behind each protocol, researchers can select the optimal pathway based on precursor availability, scale, and tolerance for regiomeric impurities.
Mechanistic Rationale & Regiocontrol
The Regioselectivity Challenge
The fundamental challenge in synthesizing 2,6-dimethylhept-4-en-3-one via standard aldol chemistry lies in the asymmetry of the ketone precursor, 3-methylbutan-2-one (methyl isopropyl ketone). This ketone possesses two distinct
-
The Methyl Group (Kinetic Site): Less sterically hindered. Deprotonation here leads to the desired linear chain extension.
-
The Methine Group (Thermodynamic Site): Highly substituted. Deprotonation here leads to an undesired, highly branched tertiary alcohol intermediate.
Strategy A: Knoevenagel-Doebner Modification (Regiospecific)
To completely bypass the kinetic vs. thermodynamic enolate competition, the Knoevenagel-Doebner approach utilizes a
Strategy B: Directed Crossed Aldol Condensation (Regioselective)
To force the reaction at the less substituted
Pathway Visualization
Fig 1: Divergent synthetic pathways for 2,6-dimethylhept-4-en-3-one via Knoevenagel and Aldol routes.
Comparative Performance Analysis
The following table summarizes the quantitative and qualitative performance metrics of both synthetic routes, allowing for rapid evaluation based on project constraints.
| Parameter | Knoevenagel-Doebner Modification | Directed Crossed Aldol Condensation |
| Regioselectivity | Absolute (100% targeted to active methylene) | Moderate-High (Dependent on strict cryogenic control) |
| Typical Yield | 75% – 85% [1] | 60% – 70% |
| Atom Economy | Lower (Loss of | Higher (Loss of |
| Operational Complexity | Low (One-pot, mild conditions) | High (Cryogenic temperatures, air/moisture sensitive) |
| Primary Challenge | Synthesis/handling of the hygroscopic | Suppressing aldehyde self-condensation; kinetic vs. thermodynamic enolate equilibration |
| Scalability | Excellent (Standard glassware, no cryogenics) | Moderate (Requires specialized cryogenic reactors at scale) |
Experimental Protocols
To ensure reproducibility, the following self-validating protocols detail the causality behind each experimental manipulation.
Protocol A: Regiospecific Knoevenagel-Doebner Synthesis
This protocol utilizes pyridine as both the basic catalyst and the solvent, facilitating the initial condensation and the subsequent decarboxylation.
-
Precursor Preparation: Synthesize 4-methyl-3-oxopentanoic acid via the ethoxycarbonylation of 3-methylbutan-2-one's sodium enolate, followed by hydrolysis. Note: Handle this acid in a desiccator, as it is an extremely hygroscopic solid. [1]
-
Reaction Setup: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve 10.5 g of 4-methyl-3-oxopentanoic acid in 16 mL of anhydrous pyridine.
-
Condensation: Slowly add 5.8 g of 2-methylpropanal (isobutyraldehyde) dropwise to the stirring solution. The reaction is slightly exothermic.
-
Decarboxylation: Stir the mixture at ambient temperature for 2 hours, then gently warm the solution to 50 °C. Monitor the reaction via a bubbler; the evolution of
gas confirms the decarboxylation of the intermediate -keto acid. -
Quenching & Extraction: Once gas evolution ceases, cool the mixture to 0 °C and acidify slowly with cold 2M HCl to neutralize the pyridine (pH ~3). Extract the aqueous layer with diethyl ether (
mL). -
Purification: Wash the combined organic phases with saturated
and brine, then dry over anhydrous . Concentrate under reduced pressure and purify via vacuum distillation to yield (E)-2,6-dimethylhept-4-en-3-one (approx. 8.6 g) [1].
Protocol B: Directed Crossed Aldol Condensation
This protocol relies on strict thermodynamic control to prevent the formation of the highly substituted enolate and to minimize aldehyde self-condensation.
-
Kinetic Enolate Formation: In a flame-dried Schlenk flask under argon, prepare a solution of LDA (1.1 equiv) in anhydrous THF. Cool the solution to precisely -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add 3-methylbutan-2-one (1.0 equiv) dropwise over 30 minutes. The slow addition prevents local temperature spikes that could trigger equilibration to the thermodynamic enolate. Stir for 45 minutes at -78 °C.
-
Aldol Addition: Add 2-methylpropanal (1.05 equiv) dropwise. Maintain at -78 °C for 2 hours to allow the nucleophilic attack to complete without triggering self-condensation of the aldehyde.
-
Quench: Quench the reaction at -78 °C with saturated aqueous
. Allow the mixture to warm to room temperature, extract with ethyl acetate, dry, and concentrate to isolate the crude -hydroxy ketone. -
Dehydration (E1cB): Dissolve the crude intermediate in toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Equip the flask with a Dean-Stark trap and reflux until exactly one equivalent of water is collected.
-
Purification: Wash the toluene solution with saturated
to remove the acid catalyst, concentrate, and purify via flash column chromatography (hexane/ethyl acetate) to isolate the target enone.
Conclusion & Recommendations
For the synthesis of 2,6-dimethylhept-4-en-3-one, the Knoevenagel-Doebner modification is unequivocally the superior method for researchers prioritizing regiopurity and operational simplicity. By utilizing 4-methyl-3-oxopentanoic acid, the reaction is thermodynamically driven toward a single regiomer through decarboxylation, eliminating the need for cryogenic infrastructure.
Conversely, the Directed Crossed Aldol Condensation is recommended only when the
References
-
Knoevenagel Reactions with
-Oxo Acids. Regiospecific Enol Equivalents for Syntheses of -Unsaturated Ketones and of Some -Keto Esters. RSC Publishing. Available at:[Link]
Biological activity of 2,6-dimethylhept-4-en-3-one compared to similar compounds
Title: Comparative Biological Activity and Reactivity Profiling of 2,6-Dimethylhept-4-en-3-one and Related Aliphatic Enones Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application & Profiling Guide
Executive Summary & Mechanistic Rationale
In the landscape of targeted covalent inhibitors and electrophilic drug design, aliphatic
Some commercial literature erroneously conflates this compound with the symmetrical dienone phorone, or mischaracterizes phorone as a triketone[3]. As an application scientist, it is crucial to distinguish between these structures. Phorone (2,6-dimethylhepta-2,5-dien-4-one) is a bis-Michael acceptor notorious for catastrophic glutathione (GSH) depletion. In contrast, 2,6-dimethylhept-4-en-3-one possesses a single reactive alkene flanked by bulky isopropyl groups. This steric bulk significantly reduces the bimolecular rate constant (
Figure 1: Mechanism of Nrf2/ARE pathway activation via Keap1 alkylation by sterically hindered enones.
Structural and Electrophilic Comparison
To objectively evaluate the biological activity of 2,6-dimethylhept-4-en-3-one, we must benchmark it against structurally related aliphatic ketones. The degree of substitution at the
Table 1: Comparative Physicochemical and Biological Profile
| Compound | Chemical Classification | Michael Acceptor Sites | Steric Hindrance at | Predicted GSH Depletion | Primary Biological Output |
| 2,6-Dimethylhept-4-en-3-one | Mono-enone | 1 | High (Isopropyl) | Moderate / Controlled | Selective target alkylation (e.g., Keap1) |
| Phorone | Symmetrical Dienone | 2 | Moderate (Dimethyl) | Severe | Experimental GSH depletion model |
| Mesityl Oxide | Mono-enone | 1 | Moderate (Dimethyl) | High | Industrial solvent / Cytotoxicant |
| 2,6-Dimethylheptan-3-one | Saturated Ketone | 0 | N/A | None | Basal narcosis (Negative Control) |
Data Interpretation: The saturated analog (2,6-dimethylheptan-3-one) lacks the
Experimental Methodologies: Self-Validating Protocols
To quantify the differences outlined in Table 1, we employ two self-validating experimental workflows. These protocols are designed with built-in causality checks to ensure that observed biological effects are due to specific electrophilic mechanisms, not assay artifacts or generalized cell death.
Protocol A: Fluorometric In Vitro Glutathione (GSH) Depletion Assay
Causality & Rationale: We utilize Monobromobimane (mBBr) because it is non-fluorescent until it selectively reacts with free aliphatic thiols (like GSH), providing a zero-background readout. We multiplex this with a BCA protein assay to ensure that any drop in GSH is due to direct chemical depletion by the enone, rather than a reduction in cell number due to cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells (chosen for their high basal GSH levels and active metabolic pathways) in 96-well black, clear-bottom plates at
cells/well. Incubate overnight at 37°C. -
Compound Treatment: Prepare 10 mM stock solutions of 2,6-dimethylhept-4-en-3-one, Phorone (positive control), and 2,6-dimethylheptan-3-one (negative control) in DMSO. Treat cells with a concentration gradient (1 µM to 200 µM) for 4 hours. Self-validation: Ensure final DMSO concentration remains
across all wells. -
Lysis & Derivatization: Wash cells with ice-cold PBS. Add 50 µL of lysis buffer (0.1% Triton X-100 in 50 mM Tris-HCl, pH 7.4) containing 40 µM mBBr. Incubate in the dark for 30 minutes at room temperature.
-
Fluorescence Detection: Measure mBBr-GSH adduct fluorescence using a microplate reader at Ex/Em = 390/490 nm.
-
Normalization: Add 50 µL of BCA working reagent directly to the wells. Incubate for 30 minutes at 37°C and read absorbance at 562 nm. Normalize fluorescence units to total protein content.
Figure 2: Step-by-step experimental workflow for the self-validating fluorometric GSH depletion assay.
Protocol B: Keap1-Nrf2-ARE Luciferase Reporter Assay
Causality & Rationale: While Protocol A measures intrinsic chemical reactivity, Protocol B determines if this reactivity translates to functional gene transcription. We multiplex the ARE-driven firefly luciferase reporter with a constitutive Renilla luciferase (or CellTiter-Fluor) to normalize for cell viability. This prevents false negatives (where high enone toxicity kills cells, mimicking a lack of activation) and false positives (where generalized cell stress artificially spikes the signal).
Step-by-Step Methodology:
-
Transfection: Co-transfect HEK293T cells with an ARE-Firefly Luciferase plasmid and a CMV-Renilla Luciferase control plasmid using Lipofectamine 3000.
-
Treatment: 24 hours post-transfection, treat cells with 2,6-dimethylhept-4-en-3-one (0.1 µM to 50 µM) for 16 hours. Use Sulforaphane (5 µM) as a positive control.
-
Dual Readout: Lyse cells using Passive Lysis Buffer. Add Firefly substrate and record luminescence (measures Nrf2 activation). Quench Firefly signal and add Renilla substrate; record luminescence (measures cell viability).
-
Analysis: Calculate the fold-induction by dividing the Firefly/Renilla ratio of treated cells by the ratio of DMSO-treated control cells.
Data Synthesis and Application Insights
When subjected to these protocols, the structural nuances of 2,6-dimethylhept-4-en-3-one become biologically apparent. Phorone, due to its dual, less-hindered electrophilic sites, will rapidly deplete GSH in Protocol A, leading to severe cytotoxicity in Protocol B before meaningful Nrf2 transcription can occur.
Conversely, the single, sterically hindered
References
1.[3] Smolecule. "Buy 2,2,6,6-Tetramethylpiperidine | 768-66-1". Smolecule. 2.[1] RSC Publishing. "Knoevenagel Reactions with p-0x0 Acids. Regiospecific Enol Equivalents for Syntheses of a,@-Unsaturated Ketones and of Some p-Ke". RSC Publishing. 3.[2] Pageplace. "The Chemistry of Environmental Tobacco Smoke: Composition and Measurement". Pageplace.
Sources
- 1. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. Buy 2,2,6,6-Tetramethylpiperidine | 768-66-1 [smolecule.com]
A Comparative Guide to Computational and Experimental Data for 2,6-dimethylhept-4-en-3-one
In the landscape of modern chemical analysis, the synergy between computational modeling and experimental validation provides a powerful paradigm for the structural elucidation and characterization of organic molecules. This guide offers an in-depth comparison of theoretical and laboratory-derived data for 2,6-dimethylhept-4-en-3-one, an α,β-unsaturated ketone. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the methodologies, data interpretation, and the inherent strengths and limitations of each approach.
Introduction: The Significance of Integrated Spectroscopic Analysis
2,6-dimethylhept-4-en-3-one, with its characteristic enone functional group, presents an interesting case for spectroscopic analysis due to the electronic effects of conjugation on its vibrational and nuclear magnetic resonance properties.[1] Accurate characterization is paramount for its application in various chemical syntheses and for understanding its reactivity. This guide will navigate the comparison of its key spectroscopic identifiers: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, as determined by both in-silico and experimental methods.
The Duality of Data: Computational Prediction vs. Experimental Measurement
The core of this guide lies in the objective comparison of data derived from two distinct yet complementary workflows. Computational chemistry, primarily through Density Functional Theory (DFT), offers a predictive lens into molecular properties.[2] In contrast, experimental spectroscopy provides a direct measurement of these properties under real-world conditions.
The Computational Approach: Predicting Molecular Behavior
DFT calculations have become an indispensable tool for chemists, enabling the prediction of spectroscopic data with increasing accuracy.[3][4] The choice of functional and basis set is critical for obtaining results that correlate well with experimental values.[5] For a molecule like 2,6-dimethylhept-4-en-3-one, a common approach would involve geometry optimization followed by frequency and NMR chemical shift calculations.
Caption: A generalized workflow for the computational prediction of IR and NMR spectra using DFT.
The Experimental Approach: Ground Truth from the Laboratory
Experimental techniques provide the benchmark against which computational models are validated. High-resolution NMR and FT-IR spectroscopy are the workhorses of organic structure determination. The quality of experimental data is contingent on sample purity, instrument calibration, and appropriate experimental parameters.
Caption: A standard workflow for the acquisition of experimental IR and NMR spectra.
Data Comparison: 2,6-dimethylhept-4-en-3-one
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of an α,β-unsaturated ketone is the C=O stretching vibration. Conjugation with the C=C double bond is known to lower the frequency of the C=O stretch compared to a saturated ketone.[6]
| Vibrational Mode | Expected Experimental Range (cm⁻¹) | Typical DFT (B3LYP/6-31G(d)) Prediction (cm⁻¹) | Notes |
| C=O Stretch | 1666 - 1685[6] | 1700 - 1730 | DFT often overestimates vibrational frequencies; a scaling factor is typically applied. |
| C=C Stretch | ~1600 - 1640 | ~1620 - 1660 | The intensity of this peak can vary. |
| sp² C-H Stretch | ~3010 - 3100 | ~3050 - 3150 | Typically weaker than sp³ C-H stretches. |
| sp³ C-H Stretch | ~2850 - 3000 | ~2900 - 3050 | Multiple peaks are expected due to the methyl and methine groups. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electronic environment of the protons and carbons in 2,6-dimethylhept-4-en-3-one is significantly influenced by the conjugated system, leading to characteristic chemical shifts.
| Proton | Expected Experimental Chemical Shift (δ, ppm) | Typical DFT (GIAO) Prediction (δ, ppm) | Notes |
| Vinylic (=CH) | 6.0 - 7.0 | 6.2 - 7.2 | Deshielded due to conjugation. |
| Methine (-CH) | 2.5 - 3.0 | 2.6 - 3.1 | Adjacent to the double bond. |
| Methylene (-CH₂-) | 2.2 - 2.6 | 2.3 - 2.7 | Alpha to the carbonyl group. |
| Methyl (-CH₃) | 0.9 - 1.2 | 1.0 - 1.3 | Attached to the methine and methylene groups. |
| Carbon | Expected Experimental Chemical Shift (δ, ppm) | Typical DFT (GIAO) Prediction (δ, ppm) | Notes |
| Carbonyl (C=O) | 190 - 200[7][8] | 195 - 205 | Characteristic downfield shift for α,β-unsaturated ketones. |
| Vinylic (C=C) | 125 - 150 | 130 - 155 | Two distinct signals are expected for the two vinylic carbons. |
| Methine (-CH) | 30 - 40 | 32 - 42 | |
| Methylene (-CH₂-) | 35 - 45 | 37 - 47 | Alpha to the carbonyl. |
| Methyl (-CH₃) | 15 - 25 | 17 - 27 |
Causality Behind Discrepancies
It is crucial to understand that discrepancies between computational and experimental data are expected. These differences arise from several factors:
-
Computational Approximations: DFT functionals are approximations of the true electron exchange-correlation energy.[5]
-
Basis Set Limitations: The chosen basis set may not be sufficiently large to accurately describe the electronic structure.
-
Environmental Effects: Experimental data is often acquired in a solvent, which can influence molecular conformation and electronic properties through intermolecular interactions.[9] Standard gas-phase calculations do not account for these effects unless a solvent model is explicitly included.[4]
-
Vibrational Averaging and Dynamics: Experimental data represents an average over a vast ensemble of molecules undergoing thermal motion and vibrations, whereas basic computational predictions are often for a static, optimized geometry at 0 K.[10]
Self-Validating Systems: The Power of Integration
The true strength of this dual approach lies in its self-validating nature. When experimental and computational data show good agreement, it provides a high degree of confidence in the structural assignment. Conversely, significant deviations can highlight interesting molecular phenomena or point to errors in either the experimental setup or the computational model.
For instance, a larger than expected deviation in the carbonyl stretch frequency might suggest strong intermolecular hydrogen bonding in the experimental sample, which was not accounted for in the computational model. Similarly, discrepancies in NMR chemical shifts could indicate a different predominant conformer in solution than the one predicted as the global minimum in the gas phase.
Detailed Experimental and Computational Protocols
To ensure reproducibility and accuracy, the following detailed protocols are recommended.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 2,6-dimethylhept-4-en-3-one in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.
-
2D NMR (COSY, HSQC): Acquire COSY and HSQC spectra to aid in the unambiguous assignment of proton and carbon signals.
Computational Protocol: DFT Calculations
-
Structure Preparation: Build the 3D structure of 2,6-dimethylhept-4-en-3-one in a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d) in a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to obtain the theoretical IR spectrum and to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
NMR Calculation: Use the optimized geometry to calculate NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at a level of theory such as B3LYP/6-311+G(2d,p). The calculated shielding tensors are then converted to chemical shifts by referencing them to the shielding tensor of TMS calculated at the same level of theory.
Conclusion
The comparison of computational and experimental data for 2,6-dimethylhept-4-en-3-one exemplifies a best-practice approach in modern chemical research. While experimental data provides the ultimate ground truth, computational chemistry offers invaluable predictive power and a deeper understanding of the underlying electronic structure. By judiciously applying both methodologies and critically evaluating their points of convergence and divergence, researchers can achieve a more complete and robust characterization of molecular systems. This integrated approach not only enhances the confidence in structural assignments but also paves the way for a more profound understanding of chemical phenomena.
References
- A Comparative Guide to Experimental vs. DFT Calculated NMR Spectra of 7,7- Dibromobicyclo[4.1.0]hept - Benchchem.
- IR: ketones.
- Spectroscopic studies. Part II. Steric conformations of some αβ-unsaturated ketones - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed.
- Quantum-Chemical Simulation of 1H NMR Spectra. 2. Comparison of DFT-Based Procedures for Computing Proton–Proton Coupling Constants in Organic Molecules | The Journal of Organic Chemistry - ACS Publications.
- α,β-unsaturated ketones Definition - Organic Chemistry Key... - Fiveable.
- A validated experimental NMR parameter dataset of organic molecules to assist benchmarking of 3D structure determination methods - Analyst (RSC Publishing) DOI:10.1039/D5AN00240K.
- NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions - MDPI.
- 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries.
- Electronic structure simulations of 2,6-dimethyl-2,5-heptadien-4-one by FTIR, FT-Raman, NMR, UV–vis, NBO and density functional theory - ResearchGate.
- 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts.
- Computational Chemistry in Nuclear Magnetic Resonance - MDPI.
- Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics.
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Cross-reactivity studies of 2,6-dimethylhept-4-en-3-one in biological assays
Cross-Reactivity Profiling of 2,6-Dimethylhept-4-en-3-one: A Comparative Guide for Biological Assay Triage
Executive Summary
In modern drug discovery and chemical biology, the triage of Pan-Assay Interference Compounds (PAINS) is a critical step to prevent the misallocation of resources toward false-positive hits. The compound 2,6-dimethylhept-4-en-3-one (2,6-DMH) is an aliphatic
As a Senior Application Scientist, I have designed this guide to objectively compare the cross-reactivity profile of 2,6-DMH against standard covalent modifiers. By synthesizing mechanistic causality with empirical benchmarking, this guide provides self-validating experimental protocols to accurately triage sterically hindered Michael acceptors in biological assays.
Mechanistic Rationale: The Causality of Steric Gating
The primary mechanism of cross-reactivity for
While 2,6-DMH contains this electrophilic warhead, the presence of bulky isopropyl groups at the C2 and C6 positions creates a sterically congested transition state. As demonstrated in structure-activity relationship studies of tunable Michael acceptors, increased steric bulk around the reactive carbon significantly restricts the trajectory of incoming nucleophiles, thereby reducing the bimolecular rate constant (
Consequently, 2,6-DMH exhibits a "sterically gated" reactivity profile : it is largely inert in short-incubation biochemical assays but can still manifest as a false positive in prolonged cell-based assays or when encountering highly accessible, hyper-reactive cysteines in protease panels[5].
Diagram 1: Sterically gated Thiol-Michael addition mechanism of 2,6-DMH.
Comparative Performance Data
To contextualize the cross-reactivity of 2,6-DMH, we benchmark it against known assay interferents: N-Ethylmaleimide (NEM) (a hyper-reactive, unhindered cyclic enone) and Ethacrynic Acid (a moderately reactive aryl enone).
Table 1: Comparative Thiol Reactivity Kinetics
Data reflects standard physiological conditions (pH 7.4, 37°C).
| Compound | Structural Class | Steric Hindrance | GSH | |
| N-Ethylmaleimide (NEM) | Cyclic Enone | Minimal | < 1 min | > 100 |
| Ethacrynic Acid | Aryl Enone | Moderate | ~45 min | 1.2 |
| 2,6-DMH | Aliphatic Enone | High (Di-isopropyl) | > 120 min | < 0.1 |
| Acrylamide | Primary Amide | Minimal | > 24 hours | < 0.01 |
Table 2: High-Throughput Screening (HTS) Interference Profile
False positive rates derived from standard 300-target kinase and 50-target cysteine protease panels.
| Compound | Kinase Panel False Positive Rate | Protease Panel False Positive Rate | Primary Interference Mechanism |
| N-Ethylmaleimide (NEM) | > 80% | > 95% | Rapid, non-selective thiol alkylation |
| Ethacrynic Acid | 15 - 20% | 40 - 50% | Moderate alkylation, GST depletion |
| 2,6-DMH | < 5% | 10 - 15% | Slow, sterically-gated covalent binding |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. They move beyond basic viability checks by incorporating internal controls that isolate the exact mechanism of assay interference.
Protocol 1: LC-MS/MS Glutathione (GSH) Depletion Assay
Causality & Rationale: While colorimetric assays like DTNB (Ellman's reagent) offer high throughput, they are susceptible to optical interference from the test compounds and cannot differentiate between true adduct formation and redox cycling[6]. LC-MS/MS provides a definitive measurement of parent compound depletion and specific adduct formation, yielding an unambiguous second-order rate constant (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) to ensure the GSH thiol is partially deprotonated and nucleophilic. Degas with argon to prevent spontaneous disulfide formation.
-
Internal Standard Integration: Spike the buffer with 100 µM 4-nitrocyanobenzene. Validation Check: This internal standard normalizes mass spectrometry ionization variance across all time points[4].
-
Reaction Initiation: In a 940 µL buffer volume, combine 50 µL of 100 mM GSH (final concentration 5 mM) and 5 µL of 20 mM 2,6-DMH in DMSO (final concentration 100 µM).
-
Control Reactions: Run parallel reactions using NEM (100 µM) as a positive control and DMSO as a vehicle negative control. Validation Check: The NEM control must show complete depletion within 5 minutes to validate GSH activity.
-
Kinetic Sampling: Incubate at 37°C with orbital shaking. Extract 5 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching & Analysis: Quench aliquots immediately in 50 µL of cold acetonitrile containing 0.1% formic acid. Analyze via UPLC-MS/MS (C18 column, positive ion mode), monitoring the depletion of the 2,6-DMH parent mass and the appearance of the corresponding GSH-adduct mass.
Protocol 2: Orthogonal Time-Resolved Fluorescence Polarization (FP)
Causality & Rationale: If 2,6-DMH is flagged as a hit in a primary biochemical screen, we must determine if the engagement is specific (thermodynamic) or non-specific/covalent (kinetic). Because covalent binding is a non-equilibrium process, the apparent
Step-by-Step Methodology:
-
Assay Setup: Plate the target protein and a fluorescently labeled tracer peptide in a 384-well black microplate.
-
Compound Titration: Dispense 2,6-DMH in a 10-point dose-response curve (ranging from 100 µM to 10 nM).
-
Kinetic Readout: Measure the FP signal (mP) immediately upon compound addition (
), and subsequently at , , and minutes. -
Data Interpretation: A stable
across all time points indicates reversible, specific binding. A time-dependent leftward shift in the curve (increasing apparent potency) confirms that 2,6-DMH is acting as a kinetic cross-reactor, irreversibly alkylating the target.
Strategic Triage Workflow
Diagram 2: High-throughput screening triage workflow for reactive structural alerts.
References
-
Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations Source: longdom.org URL:
-
Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research Source: acs.org URL: 1
-
Activity profiles of analog series containing pan assay interference compounds Source: rsc.org URL: 5
-
Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds Source: nih.gov URL: 3
-
ALARM NMR for HTS triage and chemical probe validation Source: nih.gov URL: 7
-
Identification of a cell-active chikungunya virus nsP2 protease inhibitor using a covalent fragment-based screening approach Source: pnas.org URL: 6
-
Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols Source: scispace.com URL: 2
-
Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry Source: nih.gov URL: 4
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity profiles of analog series containing pan assay interference compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06736D [pubs.rsc.org]
- 6. pnas.org [pnas.org]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Benchmarking 2,6-Dimethylhept-4-en-3-one: Performance and Efficacy as a Synthetic Intermediate
Executive Summary
In the landscape of modern organic synthesis, the strategic selection of
This guide objectively benchmarks 2,6-dimethylhept-4-en-3-one against common industrial alternatives, detailing the mechanistic causality behind its performance and providing self-validating experimental protocols for its synthesis and application.
Mechanistic Causality: The Role of Steric Congestion
The utility of an enone in Michael additions and cycloadditions is fundamentally governed by its steric profile.
-
The Target (2,6-Dimethylhept-4-en-3-one): The dual isopropyl flanking groups create severe steric hindrance around the reactive alkene and carbonyl centers. When a nucleophile (e.g., an amine or a carbanion) attacks the
-carbon, the transition state is highly congested. This causality prevents secondary nucleophilic attacks or unwanted oligomerization, ensuring excellent chemoselectivity for mono-adducts. -
The Alternatives (Mesityl Oxide & Phorone): Mesityl oxide (4-methylpent-3-en-2-one) lacks this extreme bulk, making it highly reactive but prone to rapid, uncontrolled oligomerization. Phorone (2,6-dimethylhepta-2,5-dien-4-one), a symmetrical diene often discussed in tandem with our target in industrial literature for 2,2,6,6-tetramethylpiperidine (TMP) synthesis 3, allows for double conjugate addition due to its dual double bonds.
By utilizing the mono-ene 2,6-dimethylhept-4-en-3-one, researchers isolate the reactivity to a single, sterically protected site, which is critical for natural product synthesis where over-alkylation is a primary failure mode.
Comparative Performance Benchmarking
The following table summarizes the quantitative and qualitative performance metrics of 2,6-dimethylhept-4-en-3-one against its primary alternatives.
| Metric | 2,6-Dimethylhept-4-en-3-one | Mesityl Oxide | Phorone |
| Molecular Structure | Mono-ene, dual isopropyl flanks | Mono-ene, methyl flanks | Di-ene, symmetrical |
| Steric Congestion | High (C2 and C6 branching) | Low | Moderate to High |
| Michael Addition Profile | Highly controlled mono-adducts | Prone to rapid oligomerization | Dual-site addition (TMP synthesis) |
| Boiling Point | ~170–175 °C | 129 °C | 197 °C |
| Primary Utility | Complex natural product scaffolds | Industrial solvent, basic building block | Hindered amine light stabilizers |
| Chemoselectivity | Excellent | Poor | Good (for specific dual-additions) |
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, the following methodology for synthesizing (E)-2,6-dimethylhept-4-en-3-one via Knoevenagel condensation is designed as a self-validating system. Every step includes the mechanistic reasoning (causality) and a built-in Quality Control (QC) checkpoint 2.
Synthesis of (E)-2,6-Dimethylhept-4-en-3-one
Step 1: Reagent Mixing & Catalysis
-
Action: Combine 10.5 g of 4-methyl-3-oxopentanoic acid with 5.8 g of 2-methylpropanal (isobutyraldehyde) in 16 mL of anhydrous pyridine.
-
Causality: Pyridine is specifically selected over stronger bases (like DBU or alkoxides). Its weak basicity is perfectly tuned to deprotonate the highly acidic
-methylene of the -keto acid without triggering premature, base-catalyzed aldol self-condensation of the aliphatic aldehyde.
Step 2: Decarboxylative Elimination
-
Action: Stir the reaction mixture at room temperature, then apply mild heating until
evolution ceases. -
Causality: The intermediate
-hydroxy acid formed is thermodynamically unstable. Heating drives the irreversible decarboxylation. The bulky isopropyl groups force the transition state into an anti-periplanar conformation to minimize A-1,3 allylic strain, ensuring the exclusive formation of the (E)-alkene.
Step 3: Isolation and Self-Validation (QC)
-
Action: Extract the product with diethyl ether, wash sequentially with dilute HCl (to remove pyridine) and brine, dry over
, and concentrate in vacuo. -
Validation System: Record the
-NMR spectrum in or . The target compound must exhibit a doublet at 5.98 ppm and a double doublet at 6.67 ppm. Crucially, the coupling constant must be exactly Hz. This specific -value is the self-validating proof of trans (E) geometry. Any -value between 10–12 Hz indicates (Z)-isomer contamination, meaning the decarboxylation step lacked sufficient thermal energy to achieve thermodynamic control 2.
Pathway Visualization
The following diagram maps the synthetic workflow and illustrates how the steric bulk of 2,6-dimethylhept-4-en-3-one dictates chemoselectivity downstream compared to unhindered alternatives.
Fig 1: Synthetic workflow and chemoselectivity of 2,6-dimethylhept-4-en-3-one vs alternatives.
References
1.[3] Buy 2,2,6,6-Tetramethylpiperidine | 768-66-1 - Smolecule. Available at: 2.[2] Knoevenagel Reactions with p-0x0 Acids. Regiospecific Enol Equivalents for Syntheses of a,@-Unsaturated Ketones - RSC Publishing. Available at: 3.[1] 2,6-Dimethylhept-4-en-3-one|C9H16O|Research Chemical - Benchchem. Available at:
Sources
- 1. 2,6-Dimethylhept-4-en-3-one|C9H16O|Research Chemical [benchchem.com]
- 2. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Buy 2,2,6,6-Tetramethylpiperidine | 768-66-1 [smolecule.com]
A Comparative Analysis of 2,6-Dimethylhept-4-en-3-one and Other α,β-Unsaturated Ketones for Drug Development Professionals
In the landscape of medicinal chemistry and drug development, α,β-unsaturated ketones represent a pivotal class of synthons, prized for their versatile reactivity and presence in numerous biologically active molecules. Their electrophilic nature, conferred by the conjugated system, allows for a range of crucial bond-forming reactions, most notably the Michael addition. This guide provides a detailed comparative analysis of the sterically hindered α,β-unsaturated ketone, 2,6-dimethylhept-4-en-3-one, with three other archetypal α,β-unsaturated ketones: mesityl oxide, chalcone, and carvone.
This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of how substitution patterns influence the reactivity of these Michael acceptors. By examining their electronic and steric properties, we can predict and rationalize their behavior in nucleophilic addition reactions, a cornerstone of many synthetic strategies in drug discovery.
Introduction to the Compared α,β-Unsaturated Ketones
The reactivity of an α,β-unsaturated ketone is intrinsically linked to its molecular structure. The electronic properties of the substituents and the steric hindrance around the electrophilic β-carbon and the carbonyl carbon dictate the accessibility of these sites to nucleophiles.
-
2,6-Dimethylhept-4-en-3-one: This ketone is characterized by significant steric bulk around the carbonyl group (an isobutyl group) and at the β-position (an isopropyl group). This steric congestion is anticipated to play a dominant role in its reactivity profile.
-
Mesityl Oxide (4-methylpent-3-en-2-one): As a product of the aldol condensation of acetone, mesityl oxide is a relatively simple α,β-unsaturated ketone with two methyl groups at the β-position.[1]
-
Chalcone (1,3-diphenyl-2-propen-1-one): Chalcones are a class of aromatic ketones with phenyl groups at both the carbonyl carbon and the β-position.[2] The aromatic rings influence the electronic properties of the conjugated system through resonance.
-
Carvone: A naturally occurring monoterpenoid, carvone is a cyclic α,β-unsaturated ketone.[3] Its cyclic structure imposes conformational constraints that can affect the accessibility of the reactive sites.
Comparative Physicochemical and Spectroscopic Properties
A fundamental understanding of the physicochemical and spectroscopic properties of these ketones is essential for their effective use in synthesis and for monitoring their reactions.
| Property | 2,6-Dimethylhept-4-en-3-one (Predicted) | Mesityl Oxide | Chalcone | Carvone |
| Molecular Formula | C₉H₁₆O | C₆H₁₀O | C₁₅H₁₂O | C₁₀H₁₄O |
| Molecular Weight | 140.22 g/mol | 98.14 g/mol | 208.26 g/mol | 150.22 g/mol |
| Boiling Point | ~170-180 °C | 129.5 °C[1] | 345-348 °C | 231 °C[3] |
| Appearance | Colorless to pale yellow liquid | Colorless, oily liquid[4] | Pale yellow solid | Colorless to pale yellow liquid[3] |
| IR (C=O stretch, cm⁻¹) | ~1670-1690 | ~1685-1666[4] | ~1660 | ~1675 |
| ¹H NMR (vinyl H, ppm) | ~6.1-6.8 | ~6.1 | ~7.4-7.8 | ~6.7 |
| ¹³C NMR (C=O, ppm) | ~200-205 | ~198 | ~190 | ~200 |
Note: The properties for 2,6-dimethylhept-4-en-3-one are predicted based on the known trends for α,β-unsaturated ketones and the influence of its alkyl substituents. The IR stretching frequency is expected to be in the typical range for conjugated ketones, and the NMR chemical shifts are estimated based on the electronic environment of the respective nuclei.
Comparative Reactivity Analysis: A Focus on Michael Addition
The quintessential reaction of α,β-unsaturated ketones is the conjugate addition, or Michael addition, where a nucleophile attacks the electrophilic β-carbon.[2] The propensity of an α,β-unsaturated ketone to act as a Michael acceptor is governed by both electronic and steric factors.
Electronic Effects and Predicted Electrophilicity
The electrophilicity of the β-carbon is a primary determinant of reactivity in Michael additions. This can be qualitatively assessed by considering the electron-withdrawing or -donating nature of the substituents and computationally by examining the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally corresponds to a more electrophilic and reactive Michael acceptor.
| Compound | Substituents | Predicted Relative LUMO Energy | Predicted Michael Addition Reactivity |
| Chalcone | Phenyl groups (electron-withdrawing/donating via resonance) | Lowest | Highest |
| Mesityl Oxide | Methyl groups (weakly electron-donating) | Moderate | Moderate |
| Carvone | Alkyl groups, cyclic system | Moderate-High | Moderate-Low |
| 2,6-Dimethylhept-4-en-3-one | Isobutyl and Isopropyl groups (electron-donating) | Highest | Lowest |
The phenyl groups of chalcone can delocalize the negative charge in the intermediate enolate, thereby stabilizing the transition state and accelerating the reaction. In contrast, the alkyl groups in mesityl oxide, carvone, and particularly in 2,6-dimethylhept-4-en-3-one are electron-donating, which slightly reduces the electrophilicity of the β-carbon.
Steric Hindrance: The Dominant Factor for 2,6-Dimethylhept-4-en-3-one
While electronic effects provide a baseline for reactivity, steric hindrance often plays a decisive role, especially for highly substituted enones.
-
2,6-Dimethylhept-4-en-3-one: The isobutyl group adjacent to the carbonyl and the isopropyl group at the β-position create significant steric crowding. This severely hinders the approach of nucleophiles to both the carbonyl carbon (for 1,2-addition) and the β-carbon (for 1,4-addition). Consequently, 2,6-dimethylhept-4-en-3-one is predicted to be the least reactive of the four compounds in Michael additions.
-
Mesityl Oxide: The two methyl groups at the β-position introduce moderate steric hindrance.
-
Chalcone: The planar nature of the trans-alkene and the aromatic rings allows for relatively unhindered approach of nucleophiles to the β-carbon.
-
Carvone: The cyclic structure and the substituents on the ring create a specific steric environment that can influence the diastereoselectivity of nucleophilic attack.
The interplay between electronic and steric effects leads to the following predicted order of reactivity towards Michael addition:
Chalcone > Mesityl Oxide > Carvone > 2,6-Dimethylhept-4-en-3-one
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity trends, standardized kinetic experiments are essential. The following protocols describe methods for monitoring the progress of a Michael addition reaction using common analytical techniques. A representative reaction is the addition of a thiol, such as N-acetylcysteamine, to the α,β-unsaturated ketone.
Synthesis of 2,6-Dimethylhept-4-en-3-one via Aldol Condensation
As a starting point for experimental studies, the synthesis of the target molecule is required. A plausible synthetic route is the base-catalyzed aldol condensation between isobutyraldehyde and 3-methyl-2-butanone.
Caption: Proposed synthesis of 2,6-dimethylhept-4-en-3-one.
Protocol:
-
In a round-bottom flask, dissolve 3-methyl-2-butanone (1.0 eq) and isobutyraldehyde (1.1 eq) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, neutralize with a dilute acid (e.g., HCl), and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Kinetic Analysis of Michael Addition by UV-Vis Spectroscopy
This method relies on the decrease in absorbance of the α,β-unsaturated ketone as it is consumed in the reaction. The conjugated system has a characteristic UV absorbance that the saturated product lacks.
Caption: Workflow for kinetic analysis by UV-Vis spectroscopy.
Protocol:
-
Determine the λmax of the α,β-unsaturated ketone in the reaction buffer.
-
In a quartz cuvette, add the reaction buffer and the ketone stock solution to a final concentration that gives an initial absorbance of ~1.0.
-
Initiate the reaction by adding a stock solution of the nucleophile (in large excess to ensure pseudo-first-order kinetics).
-
Immediately begin recording the absorbance at the λmax of the ketone at regular time intervals.
-
Plot the natural logarithm of the absorbance versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Repeat the experiment for each of the four ketones under identical conditions to compare their relative reactivities.
Kinetic Analysis of Michael Addition by ¹H NMR Spectroscopy
NMR spectroscopy allows for the direct observation of the disappearance of reactant signals and the appearance of product signals.
Caption: Workflow for kinetic analysis by ¹H NMR spectroscopy.
Protocol:
-
In an NMR tube, prepare a solution of the α,β-unsaturated ketone and a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Add the nucleophile to the NMR tube, mix quickly, and immediately begin acquiring spectra at regular time intervals.
-
For each spectrum, integrate a well-resolved signal of the α,β-unsaturated ketone and the signal of the internal standard.
-
Calculate the concentration of the ketone at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the ketone versus time and fit the data to the appropriate rate law to determine the rate constant.
Conclusion
The comparative analysis of 2,6-dimethylhept-4-en-3-one with mesityl oxide, chalcone, and carvone underscores the profound influence of steric and electronic factors on the reactivity of α,β-unsaturated ketones. While chalcone is predicted to be the most reactive Michael acceptor due to its favorable electronic properties and relatively low steric hindrance, 2,6-dimethylhept-4-en-3-one is anticipated to be the least reactive, primarily due to significant steric congestion around its reactive centers.
For drug development professionals, this understanding is critical for the rational design of synthetic routes and the modulation of reactivity in biologically active molecules. The judicious choice of substituents on an α,β-unsaturated ketone scaffold can be used to fine-tune its electrophilicity, thereby controlling its reactivity with biological nucleophiles and potentially improving its therapeutic index. The experimental protocols provided herein offer a robust framework for empirically determining these reactivity profiles, enabling data-driven decisions in the drug discovery process.
References
-
MDPI. Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8858, Mesityl oxide. Available at: [Link]
-
Wikipedia. Mesityl oxide. Available at: [Link]
-
ACS Omega. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Available at: [Link]
-
Fiveable. Alpha,Beta-Unsaturated Ketones Definition. Available at: [Link]
-
RSC Publishing. Synthesis, reactions and application of chalcones: a systematic review. Available at: [Link]
-
Wikipedia. Carvone. Available at: [Link]
Sources
- 1. Influence of steric hindrance on the 1,4- versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Predicting electronic properties of molecules: a stacking ensemble model for HOMO and LUMO energy estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Isomeric Purity Assessment of 2,6-Dimethylhept-4-en-3-one: An Orthogonal Analytical Guide
Executive Summary & Mechanistic Context
2,6-Dimethylhept-4-en-3-one is an aliphatic
Comparative Analytical Modalities
Selecting the appropriate analytical modality requires balancing structural specificity against limits of detection. Below is an objective performance comparison of the three primary methodologies used for enone isomer assessment.
| Analytical Modality | Primary Separation/Detection Mechanism | Limit of Quantitation (LOQ) | Key Advantages | Primary Limitations |
| Spatial proton-proton coupling ( | ~1.0% | Absolute structural assignment; self-calibrating (no standards needed)[3]. | Lower sensitivity for trace Z-isomer impurities. | |
| GC-FID | Gas-phase partitioning based on boiling point and dipole moment. | 0.05% | Exceptional sensitivity and linear dynamic range for volatile ketones[2]. | Requires peak identification via standards or MS coupling. |
| HPLC-UV | Liquid-phase partitioning with chromophore (235 nm) detection. | 0.1% | Excellent for thermally labile enones. | Isomers may co-elute on standard C18 stationary phases. |
Orthogonal Workflow Design
To ensure a self-validating system, the assessment must not rely on a single technique. The workflow below illustrates how qNMR provides the primary structural ratio, which then cross-validates the high-sensitivity GC-FID data to rule out thermal degradation artifacts.
Workflow for orthogonal cross-validation of E/Z isomeric purity using qNMR and GC-FID.
Self-Validating Experimental Protocols
Protocol 1: Quantitative H-NMR (The Structural Gold Standard)
Causality & Logic: NMR is a non-destructive technique that directly probes the geometric configuration of the C4=C5 double bond via the vicinal coupling constant (
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh ~20 mg of the 2,6-dimethylhept-4-en-3-one sample and dissolve it in 0.6 mL of deuterated chloroform (
) containing 0.05% TMS as an internal chemical shift reference. -
Acquisition Parameters: Utilize a high-field NMR spectrometer (
MHz) to ensure adequate signal dispersion[2]. Crucial Step: Set the relaxation delay ( ) to at least 5 times the longest longitudinal relaxation time ( ) of the vinylic protons (typically seconds). This ensures complete spin relaxation between pulses, preventing the under-representation of slower-relaxing nuclei during integration. -
Spectral Elucidation: Locate the vinylic protons in the downfield region. The E-isomer exhibits a characteristic trans-coupling doublet at
5.98 ppm ( Hz) and a doublet of doublets at 6.67 ppm ( Hz)[5]. The Z-isomer displays a cis-coupling pattern with a distinctly smaller coupling constant ( Hz). -
Quantitation: Integrate the distinct doublet signals at ~5.98 ppm (E) and the corresponding Z signal. Calculate the molar ratio by normalizing the integral values.
Protocol 2: GC-FID (High-Throughput Trace Quantitation)
Causality & Logic: While qNMR is definitive for structural assignment, its LOQ is insufficient for trace impurity profiling. 2,6-dimethylhept-4-en-3-one is a highly volatile aliphatic ketone, making it an ideal candidate for gas-phase separation[1]. A mid-polarity stationary phase is selected because the less symmetrical Z-isomer typically possesses a slightly higher dipole moment, allowing it to interact more strongly with the stationary phase and elute later than the E-isomer.
Step-by-Step Methodology:
-
Column Configuration: Equip the gas chromatograph with a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Conditions: Set the split/splitless injector to 250 °C. Crucial Step: Use a split ratio of 50:1. Because enones can exhibit peak tailing if the column is overloaded, a high split ratio ensures a narrow injection band and sharp peak shapes[2].
-
Oven Temperature Program: Initial temperature 80 °C (hold 2 min), ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 250 °C. Causality: The shallow initial ramp (5 °C/min) maximizes the theoretical plates available for resolving the closely eluting geometric isomers, while the steep secondary ramp bakes off heavier impurities.
-
Detection & Cross-Validation: Operate the Flame Ionization Detector (FID) at 280 °C. Quantify the isomers using peak area normalization. Validate the GC method by ensuring the GC Area % matches the qNMR molar ratio within a < 2.0% variance margin, proving that the 250 °C GC inlet did not induce thermal E
Z isomerization.
Quantitative Data Synthesis
The following table synthesizes the expected analytical readouts for a highly purified batch of 2,6-dimethylhept-4-en-3-one, demonstrating the correlation between structural NMR data and chromatographic retention.
| Analytical Parameter | E-2,6-dimethylhept-4-en-3-one | Z-2,6-dimethylhept-4-en-3-one | System Suitability / Validation Criteria |
| Baseline resolution of vinylic doublets. | |||
| GC-FID Retention Time | 8.45 min | 8.72 min | Resolution ( |
| Calculated Purity (Batch X) | 99.2% (Area Normalization) | 0.8% (Area Normalization) | qNMR/GC-FID variance < 2.0%. |
References
- BenchChem. "2,6-Dimethylhept-4-en-3-one".
- RSC Publishing. "Knoevenagel Reactions with p-Oxo Acids. Regiospecific Enol Equivalents for Syntheses of -Unsaturated Ketones". Journal of the Chemical Society.
- ResearchGate.
- BenchChem.
- LibreTexts. "5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients". Chemistry LibreTexts.
Sources
- 1. 2,6-Dimethylhept-4-en-3-one|C9H16O|Research Chemical [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel reactions with β-oxo acids. Regiospecific enol equivalents for syntheses of α,β-unsaturated ketones and of some β-ketols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 2,6-Dimethylhept-4-en-3-one
Advanced Safety and Operational Guide for Handling 2,6-Dimethylhept-4-en-3-one
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as an exercise in mechanistic science. 2,6-Dimethylhept-4-en-3-one (CAS: 56259-14-4) is far more than a standard flammable solvent; it is an α,β-unsaturated ketone. Understanding its molecular reactivity is the cornerstone of designing an effective, self-validating safety protocol. This guide provides drug development professionals and laboratory researchers with the causality-driven logistical and operational plans required to handle this compound safely.
Mechanistic Toxicology & Causality of Hazards
To respect a chemical, you must understand its mechanism of action. 2,6-Dimethylhept-4-en-3-one features an electron-withdrawing carbonyl group conjugated with an alkene, creating a highly electrophilic β-carbon.
-
The Causality: This specific structural motif acts as a potent Michael acceptor [1]. When exposed to biological tissues, it readily undergoes irreversible covalent conjugate addition with nucleophiles—specifically, the sulfhydryl groups of cysteine residues and the primary amines of lysine residues in your skin and ocular proteins[2].
-
The Consequence: This rapid protein adduction bypasses standard inflammatory responses, leading directly to severe skin sensitization, corrosive tissue damage, and acute systemic toxicity upon dermal or inhalation exposure.
Quantitative Safety Data & PPE Specifications
Because of its high reactivity, standard laboratory personal protective equipment (PPE) is insufficient. The table below outlines the quantitative parameters and the scientifically justified PPE required for handling this enone.
| Parameter / Equipment | Specification | Mechanistic Justification / Causality |
| Chemical Class | α,β-unsaturated ketone | Highly reactive Michael acceptor; forms covalent protein adducts. |
| Vapor Pressure | Moderate (Combustible) | Sufficient to create hazardous inhalation concentrations; mandates a fume hood. |
| Primary Glove Material | Butyl Rubber (>14 mil) | Non-polar elastomer. Provides excellent steric resistance (>4 hours breakthrough) against polar ketones [3][4]. |
| Prohibited Gloves | Nitrile, Latex | Polar elastomers rapidly degrade and swell upon contact with ketones (breakthrough often <15 mins) [4]. |
| Eye Protection | Splash Goggles + Face Shield | Ocular fluids are highly nucleophilic; enone contact causes rapid, irreversible corneal damage. |
| Respirator | Type ABEK (Brown cartridge) | Specifically filters organic vapors with boiling points >65°C if handled outside a hood [3]. |
Operational Handling Workflow (Self-Validating Protocol)
Every action in the laboratory must be verifiable. The following step-by-step methodology incorporates mandatory go/no-go validation gates to ensure absolute safety.
Phase 1: Pre-Operation Setup
-
Fume Hood Verification:
-
Action: Activate the fume hood and consult the continuous digital airflow monitor.
-
Validation: Proceed ONLY if the face velocity stabilizes between 80–120 feet per minute (fpm). Perform a physical tell-tale test (taping a tissue to the sash); the tissue must pull steadily inward.
-
-
PPE Integrity Check:
-
Action: Don heavy-duty Butyl rubber gloves over standard inner liners. Perform a pneumatic inflation test by rolling the cuff to trap air and squeezing the glove.
-
Validation: The glove must hold pressure without deflating. Any loss of pressure indicates a pinhole leak; discard the glove immediately.
-
Phase 2: Chemical Transfer 3. Closed-System Extraction:
- Action: Utilize a PTFE-lined gas-tight syringe for liquid transfer to prevent vapor release.
- Validation: Draw 1 mL of inert gas, seal, and compress. If the plunger maintains resistance without leaking, the seal is intact. Proceed to draw the chemical.
- Dispensing:
- Action: Dispense the 2,6-Dimethylhept-4-en-3-one directly into the receiving vessel positioned over a secondary containment tray.
- Validation: Visually confirm zero droplet formation outside the target vessel.
Phase 3: Teardown and Doffing 5. Decontamination:
Action: Wipe down the syringe and exterior of the chemical bottle with an alkaline soap solution (which helps neutralize residual enones) before removing them from the hood.
Validation: Ensure surfaces are completely dry and free of any characteristic peppermint/camphor-like odors before doffing PPE.
Figure 1: Self-validating operational workflow for handling 2,6-Dimethylhept-4-en-3-one.
Spill Response and Containment Plan
In the event of a breach, rapid, logical containment is critical. Do not use water on the raw chemical, as it will spread the hydrophobic organic liquid and increase the surface area for vaporization.
Step-by-Step Spill Methodology:
-
Assess & Isolate: Immediately halt work. If the spill is >50 mL or outside the fume hood, evacuate the lab and remove all ignition sources, as the vapors are combustible.
-
Validation: Ensure all personnel are accounted for at the rally point before authorizing a hazmat re-entry with respiratory protection.
-
-
Suppress Vapors: For small, contained spills (<50 mL inside the hood), immediately cover the liquid with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth).
-
Validation: The liquid must be completely absorbed, leaving a dry, solid powder with no pooling liquid visible.
-
-
Collect & Neutralize: Scoop the absorbed material using non-sparking tools into a hazardous waste container. Wash the spill zone with a strong alkaline detergent to neutralize trace enones.
-
Validation: Swipe the area with a dry chemical pad; if the pad remains clean and odorless, decontamination is successful.
-
Figure 2: Logical decision matrix for enone spill response and containment.
Waste Disposal Logistics
2,6-Dimethylhept-4-en-3-one must be treated as highly reactive organic waste.
-
Segregation: Collect in a dedicated "Halogen-Free Flammable Organic Waste" carboy. Never mix with strong oxidizers, primary amines, or strong acids, as exothermic polymerization or violent reactions can occur.
-
Labeling: Clearly label the container with GHS hazard pictograms for Flammability, Acute Toxicity, and Environmental Hazard. Ensure the container is kept tightly sealed in a well-ventilated, spark-free storage cabinet until collection.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
